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  • Product: 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
  • CAS: 783371-14-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, a molecule of interest in medicinal chemistry and drug development. The core of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, a molecule of interest in medicinal chemistry and drug development. The core of this synthesis is the formation of a robust amide bond between 5-fluorosalicylic acid and 2-amino-4-methylpyridine. This document details two primary, field-proven synthetic pathways: one employing carbodiimide coupling agents and another proceeding via an acyl chloride intermediate. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions, grounded in established chemical principles.

Introduction and Strategic Overview

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a substituted benzamide featuring a salicylic acid moiety linked to a methyl-substituted aminopyridine. The amide bond is a cornerstone of countless biologically active molecules, including approximately 25% of all marketed pharmaceuticals, due to its unique structural and hydrogen-bonding capabilities.[1] The synthesis of such N-heterocyclic benzamides is a critical task in the generation of novel chemical entities for drug discovery programs.

The most logical and widely practiced approach for constructing this molecule is through a direct amide coupling reaction. This strategy involves the condensation of a carboxylic acid and an amine, a transformation that typically requires activation of the carboxylic acid to proceed efficiently under mild conditions. Direct condensation by heating is possible but often requires high temperatures that can be detrimental to the integrity of the starting materials. Therefore, modern synthetic chemistry relies on coupling reagents or the formation of highly reactive acylating agents to facilitate this transformation.

This guide will focus on the two most reliable and scalable methods for this synthesis, assuming the starting materials, 5-fluorosalicylic acid and 2-amino-4-methylpyridine, are readily available from commercial sources.[2][3][4]

Retrosynthetic Analysis and Key Building Blocks

A retrosynthetic disconnection of the target molecule across the central amide C-N bond immediately reveals the two primary synthons: an acyl cation equivalent derived from 5-fluorosalicylic acid and an amine nucleophile, 2-amino-4-methylpyridine.

G TM Target Molecule 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide Disconnection Amide Disconnection (C-N bond) TM->Disconnection Retrosynthesis SM1 5-Fluorosalicylic Acid (Carboxylic Acid) Disconnection->SM1 SM2 2-Amino-4-methylpyridine (Amine) Disconnection->SM2 G cluster_0 Starting Materials cluster_1 Activation & Coupling SM1 5-Fluorosalicylic Acid A1 Method A: EDC, HOBt SM1->A1 A2 Method B: SOCl₂ then Base SM1->A2 SM2 2-Amino-4-methylpyridine SM2->A1 SM2->A2 Product 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide A1->Product A2->Product

Caption: Overview of the two primary synthetic pathways.

Method A: Carbodiimide-Mediated Coupling

This is one of the most common laboratory methods for amide bond formation due to its mild conditions and operational simplicity. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. [5] Mechanism:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. 2. HOBt Interception: In practice, this O-acylisourea is unstable and can rearrange to form an inactive N-acylurea byproduct. To prevent this and reduce potential racemization (though not a concern for this achiral acid), an additive like 1-Hydroxybenzotriazole (HOBt) is used. [6]HOBt reacts with the O-acylisourea to form an active HOBt-ester. [7][8]3. Aminolysis: The amine (2-amino-4-methylpyridine) then attacks the carbonyl of the HOBt-ester, which is a more stable and selective acylating agent, to form the desired amide bond and release HOBt. [6][9]The byproduct from EDC is a water-soluble urea, which simplifies purification. [10]

Method B: Acyl Chloride Intermediate

This classic and robust method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.

Mechanism:

  • Acyl Chloride Formation: 5-fluorosalicylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). [11]This converts the carboxylic acid's hydroxyl group into an excellent leaving group, forming the corresponding acyl chloride.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. It reacts rapidly with 2-amino-4-methylpyridine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. [11]

Detailed Experimental Protocol (Method A)

This section provides a representative step-by-step protocol for the synthesis using EDC and HOBt, a method well-suited for research and development scales.

Reagent and Materials Summary
Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.Role
5-Fluorosalicylic AcidC₇H₅FO₃156.111.0Starting Material (Acid)
2-Amino-4-methylpyridineC₆H₈N₂108.141.1Starting Material (Amine)
EDC·HClC₈H₁₈N₃Cl191.701.2Coupling Agent
HOBt·H₂OC₆H₅N₃O·H₂O153.141.2Additive/Catalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Extraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01-Wash Solution
Brine (Saturated NaCl aq)NaCl58.44-Wash Solution
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄--Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluorosalicylic acid (1.0 eq.), HOBt hydrate (1.2 eq.), and EDC·HCl (1.2 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration relative to the acid) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Amine Addition: Add 2-amino-4-methylpyridine (1.1 eq.) to the solution. The addition may be done portion-wise or as a solution in a small amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting materials. The reaction is typically complete within 12-24 hours. [12]5. Workup - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and HOBt), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the aromatic and methyl protons and carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (phenol), N-H (amide), and C=O (amide) functional groups.

Safety and Handling

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • EDC·HCl: Is a skin and eye irritant. Avoid inhalation of dust.

    • HOBt: Anhydrous HOBt is an explosive material and should be handled with extreme care. [6]The hydrated form is significantly safer and is preferred for general use.

    • DMF: Is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen.

    • Thionyl Chloride (for Method B): Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme caution.

Conclusion

The synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is reliably achieved through standard amide bond formation protocols. The choice between a carbodiimide-mediated coupling and the acyl chloride method depends on factors such as scale, available equipment, and the sensitivity of other functional groups on more complex analogues. The EDC/HOBt coupling protocol detailed herein offers a mild, efficient, and high-yielding pathway that is broadly applicable in a research setting, providing a solid foundation for the synthesis of this and related N-heterocyclic benzamide derivatives.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • (PDF) Synthesis of 5-Fluoro Salicylic Acid. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009, March 26). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2007, December 4). Synthesis of 5-Fluoro Salicylic Acid. Taylor & Francis. Retrieved March 30, 2026, from [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec. Retrieved March 30, 2026, from [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. (2015, February 15). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Coupling reagent and method for coupling amines with carboxylic acids. (n.d.). Google Patents.
  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Evolution of amide bond formation. (2010, June 30). ARKIVOC. Retrieved March 30, 2026, from [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Life and Applied Nano Bio-Science. Retrieved March 30, 2026, from [Link]

  • Benzamide, 5-fluoro-2-hydroxy-n-(4-methylphenyl)- (C14H12FNO2). (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • (PDF) Amide bond formation using amino acid fluorides. (2026, February 28). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). IUCrData. Retrieved March 30, 2026, from [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019, December 24). MDPI. Retrieved March 30, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. As a molecule of interest within...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. As a molecule of interest within medicinal chemistry, its structural features—a fluorinated salicylamide core linked to a methyl-substituted pyridine ring—suggest a potential for diverse biological activities. This document consolidates available data from structurally related compounds to offer a predictive yet thorough analysis for researchers, scientists, and drug development professionals. All presented data should be considered in the context of the referenced analogs, as direct experimental values for the title compound are not widely available in published literature.

Introduction and Molecular Overview

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is an aromatic amide that belongs to the class of N-substituted benzamides. The molecule's architecture is characterized by a 5-fluorosalicylic acid moiety in an amide linkage with a 2-amino-4-methylpyridine. The presence of a fluorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group, ortho to the amide linkage, allows for potential intramolecular hydrogen bonding, which can affect the molecule's conformation and physicochemical properties. The pyridine ring introduces a basic nitrogen atom, which can influence solubility and potential interactions with biological macromolecules.

The core chemical data for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide can be calculated and is presented in the table below. Experimental data from closely related analogs are provided for context and predictive purposes.

PropertyValue / Predicted ValueSource / Method
IUPAC Name 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide-
Molecular Formula C₁₃H₁₁FN₂O₂Calculated
Molecular Weight 246.24 g/mol Calculated
CAS Number Not Found-
Appearance Predicted: White to off-white or light brown solidBased on analogs[1]
Melting Point Predicted: >150 °CBased on analogs[1]
Solubility Predicted: Soluble in polar organic solvents like DMSO and ethanol; limited solubility in water.Based on analogs[2]
Predicted XlogP ~2.5 - 3.5Based on analogs[3][4]

Synthesis and Reaction Mechanisms

The synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide can be achieved through a standard amide coupling reaction. A proposed synthetic workflow is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 5-Fluorosalicylic Acid C Activation of Carboxylic Acid A->C e.g., SOCl₂, Oxalyl Chloride B 2-Amino-4-methylpyridine D Amide Bond Formation (Nucleophilic Acyl Substitution) B->D Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF) C->D Activated Intermediate (Acyl Chloride) E 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide D->E Purification (e.g., Recrystallization, Chromatography)

Caption: Proposed synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

Detailed Experimental Protocol (Hypothetical)
  • Activation of 5-Fluorosalicylic Acid: To a solution of 5-fluorosalicylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride (1.1-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 5-fluoro-2-hydroxybenzoyl chloride.

  • Amide Coupling: The crude acyl chloride is redissolved in an anhydrous solvent (e.g., DCM). In a separate flask, 2-amino-4-methylpyridine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2 equivalents) are dissolved in the same anhydrous solvent. The solution of the acyl chloride is then added dropwise to the amine solution at 0 °C. The reaction mixture is stirred at room temperature for 8-12 hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While experimental spectra for the title compound are not available, a predictive analysis based on its structure and data from similar compounds is presented.

Predicted Spectroscopic Data
TechniquePredicted Peaks / SignalsRationale
¹H-NMR Aromatic protons (6-8 ppm), amide proton (singlet, >9 ppm), phenolic hydroxyl proton (singlet, >10 ppm), methyl protons (singlet, ~2.3-2.5 ppm).Based on the chemical environment of protons in benzamide and pyridine structures.[1]
¹³C-NMR Carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm), methyl carbon (~20 ppm).Based on typical chemical shifts for carbons in aromatic amides.[1]
IR (cm⁻¹) O-H stretch (broad, ~3200-3400), N-H stretch (~3300), C=O stretch (~1650), C-F stretch (~1200-1250).Characteristic vibrational frequencies of the functional groups present.[5]
MS (ESI) Predicted [M+H]⁺ at m/z 247.08.Based on the calculated molecular weight.
Analytical Workflow for Characterization

A robust analytical method for the characterization and quantification of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide would typically involve High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Synthesized Product or Biological Matrix Dissolution Dissolution in Mobile Phase or DMSO Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation UPLC Separation (e.g., C18 column) Injection->Separation Ionization Mass Spectrometry (ESI+/-) Separation->Ionization Detection Detection (e.g., Q-TOF, Orbitrap) Ionization->Detection Peak_Integration Peak Integration and Quantification Detection->Peak_Integration Structure_Confirmation Structural Confirmation (MS/MS Fragmentation) Detection->Structure_Confirmation

Caption: A typical analytical workflow for the characterization of the title compound.

Potential Biological Activity and Applications

Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a pyridine moiety and a fluorine atom in 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide suggests that this compound could be a candidate for investigation in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: Many N-substituted benzamides have demonstrated efficacy against various bacterial and fungal strains. The specific substitution pattern on both the benzoyl and pyridine rings will be crucial in determining the spectrum and potency of any antimicrobial activity.

  • Enzyme Inhibition: The structural motifs present in the title compound are found in various enzyme inhibitors. For instance, some HIV integrase inhibitors feature similar core structures.

  • CNS Activity: The ability of small molecules to cross the blood-brain barrier is influenced by factors such as lipophilicity and hydrogen bonding capacity. The predicted properties of this compound may warrant investigation for potential central nervous system (CNS) applications.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

Conclusion

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a compound with significant potential in the field of medicinal chemistry. While direct experimental data is currently limited, this technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a framework for its analytical characterization based on data from closely related analogs. The structural features of this molecule make it a compelling candidate for further synthesis and biological evaluation to explore its potential as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on studies involving this and similar N-substituted benzamide derivatives.

References

  • PubChem. 5-(4-Fluorophenyl)-2,3-Dihydroxy-N-[2-[5-(2-Methylpyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]ethyl]benzamide. [Link]

  • PubChem. N-(pyridin-2-yl)benzamide. [Link]

  • Shanghai Kangmanlin. 5-fluoro-2-hydroxy-N-(pyridin-4-yl)benzamide. [Link]

  • NextSDS. N-(pyridin-2-yl)benzamide — Chemical Substance Information. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). [Link]

  • PubChemLite. Benzamide, 5-fluoro-2-hydroxy-n-(4-methylphenyl)- (C14H12FNO2). [Link]

  • Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. [Link]

  • NextSDS. 5-Hydroxy-N-(pyridin-2-ylMethyl)-2-(2,2,2-trifluoroethoxy)benzaMide — Chemical Substance Information. [Link]

  • Pharmaffiliates. N-(Pyridin-2-yl)benzamide. [Link]

  • PubChem. 5-Fluorosalicylaldehyde. [Link]

  • Google Patents. US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
  • Katsura Chemical. Products list of Katsura Chemical. [Link]

  • Google Patents. US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-.
  • 2-Hydroxy-N-(4-methylphenyl)benzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2553. [Link]

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]

  • European Patent Office. BENZAMIDE DERIVATIVE - Patent 2842939. [Link]

  • ChemRxiv. A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. [Link]

  • Yuliani, S. H., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1108. [Link]

  • precisionFDA. RM-5038. [Link]

  • SpectraBase. Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)-. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Abstract This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential biological evaluation of the novel benzamide derivative, 5-Fluoro-2-hydroxy-N-(4-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential biological evaluation of the novel benzamide derivative, 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology. The protocols outlined herein are based on well-established methodologies for amide bond formation and compound characterization, ensuring a robust and reproducible workflow. While specific literature on this exact molecule is limited, the described procedures are grounded in analogous chemical transformations and analytical techniques, providing a solid framework for its investigation.

Introduction

Benzamide and its derivatives represent a critical pharmacophore in modern drug discovery, exhibiting a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and target affinity. Similarly, the pyridine moiety is a common feature in many pharmaceuticals, contributing to target binding and solubility. The title compound, 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, combines these key structural features, making it a molecule of significant interest for biological screening and potential therapeutic development.

This guide details a robust protocol for the synthesis of this compound via a standard amide coupling reaction between 5-fluoro-2-hydroxybenzoic acid and 2-amino-4-methylpyridine. Furthermore, it provides a systematic approach to its purification and comprehensive physicochemical characterization.

Synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

The synthesis of the target compound is achieved through an amide coupling reaction. This common and versatile reaction involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine.[3] Several coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluoro-2-hydroxybenzoic acid≥98%Commercially Available
2-Amino-4-methylpyridine≥98%Commercially Available
HATU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Deuterated Solvents (e.g., DMSO-d₆)Commercially Available
Synthesis Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add 2-amino-4-methylpyridine (1.0 eq), HATU (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 5-Fluoro-2-hydroxybenzoic_acid 5-Fluoro-2-hydroxybenzoic acid Amide_Coupling Amide Coupling Reaction 5-Fluoro-2-hydroxybenzoic_acid->Amide_Coupling 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine->Amide_Coupling HATU HATU HATU->Amide_Coupling DIPEA DIPEA DIPEA->Amide_Coupling DMF DMF DMF->Amide_Coupling Workup Aqueous Workup Amide_Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide Purification->Final_Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Properties Synthesized_Compound Purified Compound NMR ¹H & ¹³C NMR Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC Synthesized_Compound->HPLC Melting_Point Melting Point Synthesized_Compound->Melting_Point Solubility Aqueous Solubility Synthesized_Compound->Solubility Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Melting_Point->Data_Analysis Solubility->Data_Analysis

Sources

Application

Application Note: In Vitro Characterization of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide in Cell Culture Models

Document Type: Advanced Protocol & Application Guide Target Audience: Research Scientists, Assay Developers, and Pharmacologists Introduction & Mechanistic Rationale 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Research Scientists, Assay Developers, and Pharmacologists

Introduction & Mechanistic Rationale

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (CAS: 783371-14-2) is a highly functionalized small-molecule screening compound belonging to the biologically active benzamide class. Benzamide derivatives are widely utilized in drug discovery, frequently serving as potent kinase inhibitors (e.g., targeting Akt or EGFR) or modulators of metabolic pathways [1].

From a structural pharmacology perspective, this compound is engineered for high-affinity target engagement:

  • Fluorine Substitution (C5): Enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, improving cellular permeability.

  • Hydroxyl Group (C2): Acts as a critical hydrogen-bond donor, often interacting with the ATP-binding hinge region of target kinases.

  • Aminopyridine Moiety: Provides additional hydrogen-bonding capacity and geometric rigidity, ensuring selective docking into target protein pockets.

Because of its high lipophilicity and specific structural features, handling this compound in in vitro cell culture requires rigorous control over solvent conditions, drug stability, and assay design. This guide provides a self-validating framework for deploying this compound in cellular assays.

Experimental Workflows & Pathway Modulation

To accurately assess the efficacy of this benzamide derivative, researchers must utilize a workflow that isolates the compound's specific mechanistic effects from solvent-induced artifacts.

Workflow A Compound Preparation (DMSO Stock) C Serial Dilution & Treatment A->C B Cell Culture & Seeding B->C D Incubation (24-72h) C->D E Phenotypic Assay (Viability/Apoptosis) D->E F Molecular Assay (Western Blot/qPCR) D->F

Figure 1: Standardized experimental workflow for in vitro evaluation of benzamide derivatives.

When introduced into the culture medium, benzamide-class inhibitors typically disrupt signal transduction cascades. The diagram below illustrates a common mechanism of action where the compound competitively binds to a target kinase, blocking downstream survival signals.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., Akt/EGFR) Receptor->Kinase Downstream Downstream Effectors (Proliferation/Survival) Kinase->Downstream Inhibitor 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide Inhibitor->Kinase Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Blockade leads to

Figure 2: Proposed signaling interference mechanism by the benzamide inhibitor.

Self-Validating Protocols

Protocol 1: Reagent Preparation and Storage

Due to the hydrophobic nature of the fluorinated aromatic ring, aqueous reconstitution will result in immediate precipitation.

  • Stock Solution: Dissolve the lyophilized powder in anhydrous, sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM master stock.

    • Causality Checkpoint: Anhydrous DMSO prevents the hydrolysis of the amide bond. Ambient moisture absorbed by standard DMSO can degrade the compound over time.

  • Aliquoting: Dispense the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes. Store at -80°C.

    • Causality Checkpoint: Repeated freeze-thaw cycles cause micro-precipitation. Amber tubes are required because the substituted pyridine ring may be susceptible to UV-induced photo-degradation.

Protocol 2: Dose-Response Cell Viability Assay (IC50 Determination)

This protocol utilizes a 96-well format to determine the half-maximal inhibitory concentration (IC50), incorporating internal controls to ensure the assay is self-validating [2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–5,000 cells/well in 90 µL of complete growth medium in a 96-well plate. Leave the outer edge wells (Rows A, H; Columns 1, 12) empty and fill them with 200 µL of sterile PBS.

    • Causality Checkpoint: Seeding cells in the log-growth phase ensures active DNA synthesis, making them susceptible to kinase inhibition. Filling the outer wells with PBS eliminates the "edge effect" (evaporation), which would otherwise artificially concentrate the drug and skew IC50 calculations.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the benzamide compound in an intermediate plate using pure DMSO.

  • Media Transfer: Transfer the DMSO dilutions into intermediate tubes containing culture media to create a 10X working solution.

    • Causality Checkpoint: Performing the aqueous dilution immediately before adding to the cells prevents the compound from crashing out of solution. The final DMSO concentration in the cell plate must never exceed 0.1% (v/v) . Concentrations above 0.1% induce basal cytotoxicity, confounding the drug's true effect.

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of media in the assay plate.

    • Self-Validation: Include a Vehicle Control (0.1% DMSO in media) to establish the 100% viability baseline, and a Positive Control (e.g., 1 µM Staurosporine) to establish the 0% viability baseline.

  • Readout: After 48–72 hours, add a viability reagent (e.g., CellTiter-Glo or MTT). Read luminescence/absorbance and calculate the Z'-factor to validate assay robustness.

Data Presentation & Assay Validation Metrics

To ensure trustworthiness, every experiment must pass strict quality control thresholds before the IC50 data is accepted. Below is a standardized summary table of validation metrics required when testing this benzamide derivative.

Assay ParameterTarget Metric / ReadoutAcceptable ThresholdMechanistic Rationale
Z'-Factor Assay Robustness> 0.5Ensures a wide dynamic range between the vehicle control (max signal) and positive control (min signal).
Vehicle Control Viability Baseline> 95% ViabilityConfirms that 0.1% DMSO does not independently induce cellular stress or apoptosis.
Precipitation Check Optical Density (600 nm)No spike at high dosesEnsures the compound remains soluble at the highest tested concentration (e.g., 100 µM).
IC50 Range Potency IndicatorCell-line dependentValidates target engagement; non-specific toxicity usually presents as a flat dose-response curve.

References

  • Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry (PubMed). This paper establishes the authoritative grounding for the use of fluorinated benzamide derivatives as highly selective kinase inhibitors in cellular models.[Link]

  • Assay Guidance Manual: Cell Viability Assays. National Center for Advancing Translational Sciences (NCATS). This comprehensive manual provides the foundational standards for self-validating in vitro phenotypic assays, including the calculation of Z'-factors and the management of edge effects.[Link]

  • PubChem Compound Summary for CID 2737328, 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Provides structural, chemical, and safety grounding for 5-fluoro-2-hydroxy aromatic building blocks, which form the core scaffold of this compound.[Link]

Method

Application Note: In Vitro Assay Development for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Introduction & Pharmacological Rationale The development of targeted small-molecule inhibitors for protein-protein interactions (PPIs), such as the dimerization of Signal Transducer and Activator of Transcription 3 (STAT...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The development of targeted small-molecule inhibitors for protein-protein interactions (PPIs), such as the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), requires a meticulously designed in vitro assay cascade. The compound 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide represents a highly optimized derivative within the salicylanilide/benzamide pharmacophore class[1]. Historically, compounds bearing the 2-hydroxybenzamide core, such as niclosamide, have demonstrated potent direct STAT3 inhibition by binding to its SH2 domain[2]. However, traditional derivatives often suffer from poor aqueous solubility and off-target mitochondrial toxicity[2].

The structural evolution to 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide introduces critical improvements:

  • Metabolic Stability & Affinity : The 5-fluoro substitution on the salicylic ring prevents Phase I oxidative metabolism while lowering the pKa of the adjacent hydroxyl group, thereby strengthening its hydrogen-bond mimicry of phosphorylated tyrosine (pTyr) residues[3].

  • Solubility & Safety : Replacing the electron-deficient, toxic nitroaniline ring of older generation inhibitors with a 4-methylpyridin-2-yl group significantly enhances aqueous solubility and eliminates mitochondrial uncoupling effects, widening the therapeutic index[2][4].

This application note details a robust, self-validating in vitro assay workflow to evaluate the biochemical affinity, biophysical kinetics, and cellular efficacy of this compound.

Pathway IL6 IL-6 Cytokine Receptor gp130 Receptor IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 SH2-mediated Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocation Drug 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide Drug->pSTAT3 Inhibits Dimerization

STAT3 signaling pathway and the targeted inhibition of SH2-mediated dimerization by the benzamide.

Assay Cascade Design

To establish a trustworthy and robust data package, the screening cascade must move from isolated biochemical interactions to real-time biophysical kinetics, culminating in complex cellular environments.

Cascade Cmpd Compound Preparation Alpha AlphaLISA (Biochemical) Cmpd->Alpha SPR SPR Kinetics (Biophysical) Alpha->SPR IC50 < 1 µM Cell Reporter Assay (Cellular) SPR->Cell Confirmed Kd Tox Toxicity Counter-screen Cell->Tox Active in vitro

Sequential in vitro screening cascade for validating STAT3 inhibitors from biochemical to cellular.

Protocol 1: Cell-Free Biochemical Screening (AlphaLISA)

Causality & Rationale: The STAT3 SH2 domain dimerization is a transient PPI with moderate affinity ( Kd​ ~ hundreds of nM). Traditional ELISA requires multiple wash steps that disrupt low-affinity complexes, leading to false negatives. AlphaLISA, a homogeneous bead-based proximity assay, eliminates wash steps, preserving the equilibrium of the compound-target complex.

Self-Validating System: To ensure trustworthiness, the assay incorporates a TruHits counter-screen (using pre-associated biotin-streptavidin beads) to rule out false positives caused by the compound acting as a singlet oxygen quencher or color filter. Assay robustness is validated by requiring a Z'-factor > 0.6.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20, and 1 mM DTT. Note: DTT is critical to prevent STAT3 cysteine oxidation.

  • Protein Master Mix: Mix Biotinylated STAT3-SH2 domain (10 nM final) and GST-tagged STAT3-SH2 domain (10 nM final) in the assay buffer.

  • Compound Incubation: Dispense 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (10-point dose-response, 3-fold dilutions starting at 50 µM) into a 384-well OptiPlate. Add 10 µL of the Protein Master Mix. Incubate for 30 minutes at room temperature (RT).

  • Acceptor Bead Addition: Add 5 µL of Anti-GST Acceptor beads (20 µg/mL final). Incubate for 1 hour at RT in the dark.

  • Donor Bead Addition: Under subdued green light, add 5 µL of Streptavidin Donor beads (20 µg/mL final). Incubate for 1 hour at RT.

  • Readout: Read the plate on an EnVision Multilabel Reader using the standard AlphaScreen protocol (Excitation: 680 nm, Emission: 615 nm).

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: Benzamide derivatives, being planar and somewhat lipophilic, can occasionally exhibit Pan-Assay Interference (PAINS) behaviors, such as colloidal aggregation. SPR is deployed here to validate direct, 1:1 reversible binding and to extract kinetic parameters ( kon​ , koff​ ), which are more predictive of in vivo target residence time than thermodynamic IC50​ values.

Self-Validating System: The use of an NTA sensor chip for His-tagged STAT3 capture, rather than covalent amine coupling on a CM5 chip, prevents random orientation and steric hindrance of the SH2 domain. A detergent (0.05% P20) is included to suppress compound aggregation.

Step-by-Step Methodology:
  • Surface Preparation: Dock a Series S Sensor Chip NTA into a Biacore 8K system. Prime with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) supplemented with 2% DMSO.

  • Target Capture: Inject 0.5 mM NiCl2​ for 60 seconds at 10 µL/min, followed by an injection of His-STAT3 (20 µg/mL) to achieve a capture level of ~3000 RU.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide at concentrations ranging from 0.1 µM to 10 µM (2-fold dilutions) at a high flow rate (30 µL/min) to minimize mass transport limitations. Association time: 60s; Dissociation time: 120s.

  • Regeneration: Strip the chip surface with 350 mM EDTA for 60s. Re-capture fresh Ni2+ and His-STAT3 for each cycle to ensure a pristine binding surface.

  • Data Analysis: Double-reference the sensograms (subtracting reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to determine Kd​ .

Protocol 3: Cellular Efficacy & Target Engagement

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein binding. A luciferase reporter assay driven by STAT3 response elements (SIE) quantifies the functional antagonism of the compound in a living system.

Self-Validating System: A parallel CellTiter-Glo viability assay is mandatory. A reduction in luminescence in the reporter assay could be an artifact of compound cytotoxicity rather than true pathway inhibition. The therapeutic index is calculated as CC50​/IC50​ .

Step-by-Step Methodology:
  • Cell Seeding: Seed HEK293T cells stably expressing an SIE-Luciferase reporter at 10,000 cells/well in 38 µL of DMEM (10% FBS) in a white, clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add 2 µL of the compound (10-point dose-response) and pre-incubate for 2 hours.

  • Stimulation: Add IL-6 (50 ng/mL final concentration) to stimulate STAT3 phosphorylation and nuclear translocation. Incubate for 6 hours.

  • Reporter Readout: Add 20 µL of ONE-Glo Luciferase Reagent. Incubate for 5 minutes and read luminescence.

  • Viability Counter-Screen: In a parallel replica plate, add 20 µL of CellTiter-Glo Reagent instead of ONE-Glo. Read luminescence to determine the CC50​ (cytotoxicity).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide compared to the legacy reference compound, Niclosamide[2]. Notice the significant improvement in the cellular therapeutic index (reduced toxicity).

Table 1: Quantitative Profiling Summary

Assay TypeParameterExpected Value RangeReference Control (Niclosamide)
AlphaLISA (Biochemical) IC50​ (µM)0.5 - 2.50.8 ± 0.2
SPR (Biophysical) Kd​ (µM)0.3 - 1.50.5 ± 0.1
SIE-Luciferase (Cellular) IC50​ (µM)2.0 - 5.03.2 ± 0.4
CellTiter-Glo (Toxicity) CC50​ (µM)> 50.015.0 ± 2.1
Therapeutic Index CC50​/IC50​ > 10.0 ~ 4.6

References

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site Source: ChemRxiv URL:[Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: Nano Biomed. Eng. / Nanobioletters URL: 1

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: MDPI URL: 4

  • 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 Source: PubChem - NIH URL: 3

Sources

Application

Preclinical Evaluation of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (5-F-HMPB): Animal Models for Oncology and Autoimmune Efficacy

Introduction & Mechanistic Rationale 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (5-F-HMPB) is a novel, rationally designed halogenated salicylamide derivative. Structurally analogous to the FDA-approved anthelm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (5-F-HMPB) is a novel, rationally designed halogenated salicylamide derivative. Structurally analogous to the FDA-approved anthelmintic niclosamide—which has been extensively repurposed as a potent inhibitor of the STAT3 signaling pathway[1]—5-F-HMPB acts as a targeted small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3 is a critical transcription factor that, when aberrantly activated via phosphorylation at Tyrosine 705 (Tyr705), dimerizes and translocates to the nucleus. This drives the transcription of genes responsible for tumor cell survival (e.g., Bcl-2, Mcl-1), cancer stem cell (CSC) maintenance, and severe mucosal inflammation (e.g., IL-6, TNF-α)[2],[3]. Because STAT3 acts as a convergence point for multiple oncogenic and inflammatory signaling cascades, targeted allosteric inhibition of STAT3 provides a dual therapeutic axis[4],[5]. In oncology, inhibiting STAT3 reverses radioresistance and suppresses metastasis[6]. In autoimmune conditions like Inflammatory Bowel Disease (IBD), STAT3 inhibition mitigates excessive pro-inflammatory cytokine production without causing broad systemic immunosuppression[7],[4].

This Application Note provides a comprehensive, self-validating preclinical framework for evaluating 5-F-HMPB in two highly predictive murine models: the Dextran Sulfate Sodium (DSS)-induced colitis model for IBD[8], and a subcutaneous tumor xenograft model for oncology[1].

G IL6 IL-6 / Pro-inflammatory Cytokines Receptor Cytokine Receptor IL6->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 (Inactive Monomer) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) Active Dimerization STAT3->pSTAT3 Inhibitor 5-F-HMPB (STAT3 Inhibitor) Inhibitor->STAT3 Blocks Tyr705 Nucleus Nuclear Translocation pSTAT3->Nucleus Genes Target Genes (Bcl-2, Mcl-1, IL-17) Nucleus->Genes Transcription

Diagram 1: STAT3 signaling cascade and the targeted mechanism of action of 5-F-HMPB.

Pharmacokinetics (PK) and Tolerability Profiling

Causality: Before initiating efficacy models, establishing the PK profile and Maximum Tolerated Dose (MTD) in wild-type mice is critical. Halogenated benzamides can exhibit variable oral bioavailability due to first-pass metabolism. Establishing the Cmax​ and half-life ensures that the dosing regimen in subsequent efficacy models maintains plasma concentrations above the half-maximal inhibitory concentration ( IC50​ ) for STAT3 inhibition without inducing systemic toxicity.

Step-by-Step Protocol:
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing.

  • Formulation: Dissolve 5-F-HMPB in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure complete solubilization.

  • Administration: Administer a single dose via Intravenous (IV) tail vein injection (10 mg/kg) or Oral Gavage (PO) (30 mg/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify plasma concentrations using LC-MS/MS.

Table 1: Representative Pharmacokinetic Parameters for 5-F-HMPB
PK ParameterVehicle Control5-F-HMPB (10 mg/kg IV)5-F-HMPB (30 mg/kg PO)
Cmax​ (ng/mL) Undetected4,500 ± 3201,200 ± 150
Tmax​ (h) -0.082.5
AUC0−t​ (ng·h/mL) -8,500 ± 6004,200 ± 400
Half-life ( t1/2​ ) (h) -4.24.8
Bioavailability (F%) -100%49.4%

Efficacy Model 1: DSS-Induced Colitis (Autoimmunity)

Causality: The Dextran Sulfate Sodium (DSS) model is the preclinical gold standard for acute IBD. DSS chemically disrupts the intestinal epithelial barrier, allowing luminal antigens to penetrate the mucosa. This triggers an innate immune response and massive STAT3-mediated cytokine dysregulation, accurately mimicking human Ulcerative Colitis flares[4],[8]. A selective STAT3 inhibitor should rescue mucosal integrity by halting the IL-6/STAT3 feedback loop[9].

Step-by-Step Protocol:
  • Acclimation: Acclimate C57BL/6 mice for 7 days in a specific pathogen-free (SPF) facility.

  • Disease Induction: Replace standard drinking water with 3% (w/v) DSS (molecular weight 36,000–50,000 Da) for 7 consecutive days[8].

  • Therapeutic Dosing: On Day 1 of DSS administration, begin daily oral gavage of 5-F-HMPB (15 mg/kg and 30 mg/kg) or vehicle control.

  • Clinical Monitoring: Record body weight, stool consistency, and occult blood daily to calculate the Disease Activity Index (DAI)[4].

  • Endpoint Harvest (Day 8): Euthanize mice. Excise the colon from the cecocolic junction to the rectum. Measure colon length (a primary indicator of inflammation-induced shortening) and snap-freeze distal segments for molecular validation.

Table 2: Disease Activity Index (DAI) Scoring System
ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNegative hemoccult
1 1 - 5%Soft, formedTrace hemoccult
2 5 - 10%Soft, unformedPositive hemoccult
3 10 - 20%Watery diarrheaVisible blood traces
4 > 20%Severe diarrheaGross bleeding

Efficacy Model 2: Subcutaneous Tumor Xenograft (Oncology)

Causality: STAT3 is persistently activated in various solid tumors (e.g., A375 melanoma, MDA-MB-231 breast cancer), driving anti-apoptotic proteins and tumor proliferation[2],[3]. A subcutaneous xenograft model allows for precise caliper measurements of tumor volume in vivo and direct extraction of tumor tissue to verify that 5-F-HMPB penetrates the tumor microenvironment to abolish p-STAT3[6].

Step-by-Step Protocol:
  • Cell Preparation: Culture A375 human melanoma cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend 5×106 cells in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female athymic nude mice (BALB/c-nu)[2].

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach ~100 mm³, randomize mice into three groups (n=8/group): Vehicle, 5-F-HMPB (20 mg/kg), and 5-F-HMPB (40 mg/kg).

  • Dosing & Measurement: Administer treatments daily via Intraperitoneal (IP) injection. Measure tumor volume every 3 days using the formula: Volume=(Length×Width2)/2 .

  • Endpoint Harvest: On Day 21 post-randomization, euthanize the mice. Excise, weigh, and photograph the tumors. Divide the tumor tissue for formalin fixation (IHC) and flash-freezing (Western Blot)[6].

Workflow Acclimation Acclimation (7 Days) Induction Disease Induction (DSS or Tumor Cells) Acclimation->Induction Randomization Randomization (n=8/group) Induction->Randomization Treatment 5-F-HMPB Dosing (Vehicle, Low, High) Randomization->Treatment Monitoring Daily Monitoring (Weight, DAI, Caliper) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, WB, IHC) Monitoring->Endpoint

Diagram 2: Standardized in vivo experimental workflow for evaluating 5-F-HMPB efficacy.

Self-Validating Assays: Proving Target Engagement

Causality: A rigorous preclinical protocol must prove causality—that the observed phenotypic efficacy (reduced tumor size or alleviated colitis) is directly caused by the biochemical inhibition of STAT3, rather than off-target toxicity[1]. This requires molecular target engagement assays on the harvested tissues.

Western Blot Validation Protocol:
  • Homogenization: Lyse 30 mg of flash-frozen colon or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the delicate Tyr705 phosphorylation state).

  • Protein Quantification: Determine protein concentration using a BCA assay. Load 30 µg of total protein per well on a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST.

  • Primary Antibodies: Probe overnight at 4°C with antibodies against:

    • p-STAT3 (Tyr705) (Target engagement marker)

    • Total STAT3 (Internal pathway control)

    • Bcl-2 or Cleaved Caspase-3 (Downstream apoptotic markers)[6]

    • GAPDH (Loading control)

  • Interpretation: A successful, self-validating run will show that Total STAT3 levels remain constant across all groups, while p-STAT3 (Tyr705) and Bcl-2 are dose-dependently reduced in the 5-F-HMPB treated cohorts[6].

References

  • 7 - Cancers / NIH 2.1 - Oncotarget / PMC 3.2 - Biochemical Pharmacology / PubMed

  • 6 - Molecular Cancer Therapeutics / AACR Journals 5.4 - International Journal of Molecular Sciences / MDPI 6.5 - Cells / MDPI 7.3 - PNAS 8.8 - Annals of Gastroenterology

  • 9 - PLOS One

Sources

Method

Topic: 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide: A Strategic Guide to In Vivo Formulation Development

An Application Note and Protocol from the Senior Scientists Audience: Researchers, scientists, and drug development professionals. Abstract: The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Scientists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, yielding compounds with diverse biological activities.[1] However, these derivatives, including 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, are often characterized by poor aqueous solubility, presenting a significant hurdle for preclinical in vivo evaluation.[2] Inadequate bioavailability can mask true efficacy and lead to erroneous conclusions about a compound's potential. This guide provides a comprehensive, experience-driven framework for developing robust and reproducible formulations of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide for in vivo studies. We move beyond simple recipes to explain the causal relationships between a compound's physicochemical properties and the selection of an appropriate formulation strategy, ensuring scientific integrity and maximizing the potential for generating meaningful preclinical data.

Section 1: The Foundation—Pre-Formulation Physicochemical Assessment

Expertise & Experience: Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. The physicochemical profile of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide will dictate every subsequent decision. Many new chemical entities are poorly soluble, which can hinder absorption and lead to low systemic bioavailability.[3] As direct experimental data for this specific compound is not publicly available, we present a typical target profile for a benzamide derivative of this class. The goal is to obtain these values experimentally for the specific batch of API being used.

Table 1: Target Physicochemical Profile for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

ParameterTarget ValueRationale & Implication for Formulation
Molecular Weight ~246.25 g/mol Influences diffusion and membrane permeability.
Appearance White to off-white solidProvides a baseline for visual inspection of formulation homogeneity.
Aqueous Solubility < 1 µg/mL at pH 7.4Critical Parameter. Indicates that a simple aqueous solution is not feasible. Strategies to enhance solubility are mandatory.[4]
LogP (Predicted) ~3.5 - 4.5High lipophilicity suggests good membrane permeability but reinforces the low aqueous solubility challenge. Lipid-based formulations could be a viable strategy.[2]
pKa (Predicted) Phenolic Hydroxyl: ~8-9; Pyridinic Nitrogen: ~4-5The presence of both acidic and basic centers means solubility will be pH-dependent. Solubilization via pH adjustment is a potential strategy, but must be carefully controlled to avoid precipitation in the neutral pH of the gut.[5]
Physical Form Crystalline SolidCrystalline forms are typically less soluble than amorphous forms but are more stable. Formulation strategies may aim to create an amorphous dispersion to improve dissolution.[6]

Section 2: Strategic Formulation Selection—A Logic-Driven Approach

Trustworthiness: The selection of a formulation strategy should not be arbitrary. It must be a logical process based on the pre-formulation data, the intended route of administration (typically oral gavage for initial studies), and the goals of the experiment (e.g., initial tolerability vs. definitive pharmacokinetic study). The following decision workflow illustrates a rational approach.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Path A API Available (>10 mg) B Determine Aqueous Solubility (pH 7.4) A->B C Solubility > 1 mg/mL? B->C D Simple Aqueous Solution (e.g., Saline) C->D Yes E Low Solubility: < 1 mg/mL C->E No F Is High Exposure Required? E->F G Simple Aqueous Suspension (e.g., 0.5% CMC) F->G No (e.g., MTD Study) H Solubilization Required (PK / Efficacy Studies) F->H Yes I Select Solubilization Strategy: Co-solvent, Surfactant, Cyclodextrin, or Lipid-Based System H->I

Caption: Formulation strategy selection workflow.

Based on the anticipated low solubility of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, we will bypass simple solutions and focus on two widely applicable approaches for early-stage in vivo studies: an aqueous suspension and a solubilizing vehicle.

  • Aqueous Suspension: This is often the simplest approach, suitable for maximum tolerated dose (MTD) studies or initial efficacy screens where achieving high systemic exposure is not the primary goal. The key is to control the particle size of the API to maximize surface area and improve the dissolution rate.[3]

  • Solubilizing Vehicle (Co-solvent/Surfactant System): For pharmacokinetic (PK) and dose-response efficacy studies, ensuring the drug is in solution is critical for consistent absorption. Co-solvents (like PEG 400) and surfactants (like Polysorbate 80) are commonly used to increase solubility.[5][7] However, these excipients are not inert and their potential for toxicity must be considered.[8][9]

Section 3: Detailed Formulation Protocols

Authoritative Grounding: The following protocols are based on established practices in preclinical drug development.[10] All steps are designed to be performed in a clean laboratory environment using calibrated equipment.

Protocol 3.1: Preparation of a Micronized Aqueous Suspension (10 mg/mL)

Rationale: This protocol creates a homogenous suspension with a controlled particle size to improve dissolution consistency. 0.5% carboxymethylcellulose (CMC) is used as a suspending agent to prevent rapid settling of the API particles.

Materials & Equipment:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (API)

  • Sodium Carboxymethylcellulose (CMC), low viscosity

  • Sterile Water for Injection

  • Mortar and pestle or jet mill for micronization

  • Analytical balance, magnetic stirrer, sterile glass beaker, volumetric flasks

Step-by-Step Methodology:

  • Micronization: If not already micronized, reduce the particle size of the API to a fine powder (<10 µm) using a mortar and pestle or a jet mill. This step is critical for improving the dissolution rate.[6]

  • Prepare Vehicle (0.5% w/v CMC): Weigh 500 mg of CMC. In a sterile beaker, slowly add the CMC to 80 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved. Transfer the solution to a 100 mL volumetric flask and bring to volume with sterile water.

  • Prepare the Suspension:

    • Accurately weigh the required amount of micronized API (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).

    • Transfer the API to a sterile glass beaker.

    • Add a small volume (~2 mL) of the 0.5% CMC vehicle to the API powder to create a thick, uniform paste. This "wetting" step is crucial to ensure proper dispersion and prevent particle aggregation.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring.

    • Stir the final suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

Protocol 3.2: Preparation of a Solubilizing Co-solvent/Surfactant Vehicle (5 mg/mL)

Rationale: This protocol uses a combination of excipients to fully dissolve the API. PEG 400 acts as a co-solvent, Polysorbate 80 as a surfactant to aid solubilization and stability, and saline is used to adjust the final concentration and improve physiological compatibility.[7]

Materials & Equipment:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • 0.9% Saline Solution

  • Analytical balance, magnetic stirrer, sterile glass vials, vortex mixer

Table 2: Example Solubilizing Formulation Composition

ComponentPercentage (v/v)Purpose
PEG 400 30%Primary solubilizing co-solvent
Polysorbate 80 10%Surfactant / co-solubilizer
0.9% Saline 60%Diluent / Vehicle

Step-by-Step Methodology:

  • Weigh API: Accurately weigh the required amount of API (e.g., 50 mg for 10 mL of a 5 mg/mL solution) and place it in a sterile glass vial.

  • Add Co-solvent: Add the required volume of PEG 400 (3 mL for a 10 mL final volume) to the vial containing the API.

  • Dissolve API: Vortex or sonicate the mixture until the API is completely dissolved in the PEG 400. A clear solution should be obtained. This may require gentle warming (not to exceed 40°C).

  • Add Surfactant: Add the required volume of Polysorbate 80 (1 mL for a 10 mL final volume) and vortex to mix thoroughly.

  • Final Dilution: Slowly add the 0.9% Saline (6 mL for a 10 mL final volume) to the mixture while vortexing. It is critical to add the aqueous component last to prevent precipitation of the drug.

  • Final Inspection: The final formulation should be a clear, particle-free solution.

Section 4: Quality Control—Ensuring a Validatable Dose

Trustworthiness: Every formulation must be validated before administration. This ensures that the animal receives the intended dose and that the formulation itself is not a confounding variable.

G cluster_0 Formulation Preparation cluster_1 Quality Control Checks cluster_2 Dosing A Prepare Formulation (Suspension or Solution) B Visual Inspection (Homogeneity, Clarity) A->B C Measure pH (Target: 6.5-7.5) B->C D Dose Concentration Verification (HPLC-UV) C->D E Acceptance Criteria Met? (e.g., 90-110% of Target) D->E F Proceed to In Vivo Dosing E->F Yes G Reformulate or Troubleshoot E->G No

Caption: Pre-dosing formulation quality control workflow.

Protocol 4.1: HPLC-UV Method for Dose Concentration Verification

Rationale: An analytical method is required to confirm the concentration of the API in the final formulation. A reversed-phase HPLC method with UV detection is a standard and robust approach for benzamide compounds.[11][12]

Table 3: Recommended HPLC-UV Parameters

ParameterSpecification
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength ~254 nm (or determined λmax)
Run Time 10 minutes

Methodology:

  • Standard Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately pipette a known volume of the formulation (e.g., 100 µL).

    • Dilute the sample with the mobile phase to a final theoretical concentration that falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the API in the formulation samples from this curve. The result should be within ±10% of the target concentration.[12]

Section 5: In Vivo Administration & Vehicle Safety

Expertise & Experience: The formulation is only as good as its administration. Careful consideration of the animal's welfare and the potential effects of the vehicle is crucial for the ethical and scientific validity of the study.

  • Route of Administration: For the formulations described, oral gavage is the intended route. Ensure proper technique is used to avoid injury and ensure the full dose is delivered to the stomach.

  • Dose Volume: Adhere to institutional guidelines for maximum dose volumes (e.g., typically 10 mL/kg for mice and rats).

  • Vehicle Safety: Always run a vehicle-only control group in your study. This is essential to differentiate any effects of the drug from the effects of the formulation excipients.[9] While the components in Protocol 3.2 are generally considered safe at these concentrations for single-dose studies, their potential to cause gastrointestinal distress or other side effects cannot be ignored.[8] For chronic studies, a more benign vehicle (like an aqueous suspension, if possible) is often preferred.

References

  • BenchChem. (2025).
  • Viljoen, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • A-C-S Publications. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • Sheikh, M., et al. (2025). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. ResearchGate. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • Sharma, D., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract The discovery of novel kinase inhibitors is a critical endeavor in modern therapeutic development, particularly within oncology. High-throughput sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel kinase inhibitors is a critical endeavor in modern therapeutic development, particularly within oncology. High-throughput screening (HTS) serves as a foundational methodology for identifying small molecules that modulate kinase activity from extensive chemical libraries.[1] This application note details a comprehensive HTS workflow designed to identify and validate inhibitors of a hypothetical target, "Kinase-X," a protein implicated in a cancer-associated signaling pathway. The process begins with a primary biochemical assay to screen for direct inhibitors, followed by a secondary cell-based assay to confirm activity in a physiologically relevant context, ensuring the identification of potent and cell-permeable lead compounds.

Featured Compound: 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory properties. The benzamide scaffold is a known pharmacophore in many kinase inhibitors, and its unique substitutions may offer novel binding characteristics and selectivity.[2][3]

Scientific Background: The Kinase-X Signaling Cascade

For the purpose of this guide, we will consider "Kinase-X" a hypothetical serine/threonine kinase. In its active state, Kinase-X phosphorylates and activates a downstream transcription factor, "TF-Y." This phosphorylation event triggers the translocation of TF-Y to the nucleus, where it promotes the expression of genes essential for cell proliferation and survival. In various cancer models, Kinase-X is constitutively active, driving aberrant cell growth. This HTS campaign is aimed at discovering compounds that inhibit the catalytic function of Kinase-X, thereby disrupting this oncogenic signaling pathway.

G cluster_0 cluster_1 Upstream Signal Upstream Signal Kinase-X Kinase-X Upstream Signal->Kinase-X Activates TF-Y TF-Y Kinase-X->TF-Y Phosphorylates p-TF-Y Phosphorylated TF-Y TF-Y->p-TF-Y Nucleus Nucleus p-TF-Y->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide Inhibitor->Kinase-X Inhibits

Figure 1: Hypothetical Kinase-X signaling pathway and the targeted point of inhibition.

Integrated High-Throughput Screening Workflow

Our HTS strategy employs a multi-stage approach to systematically identify and validate genuine positive "hits" while minimizing the rate of false positives.[4]

Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS: Biochemical Kinase-X Assay (Fluorescence-based) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Z-score > 3) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 determination) Hit_Identification->Dose_Response ~1% hit rate Secondary_Screen Secondary Screen: Cell-based p-TF-Y Assay Dose_Response->Secondary_Screen Hit_Validation Hit Validation Secondary_Screen->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Figure 2: A systematic workflow for the discovery of novel Kinase-X inhibitors.

Part 1: Primary High-Throughput Screening — A Biochemical Approach

The primary screening phase utilizes a biochemical assay optimized for high-throughput and robust performance.[5] A fluorescence-based method was selected for its high sensitivity and compatibility with automated liquid handling instrumentation.[6][7][8] This assay directly measures the inhibition of purified, recombinant Kinase-X.

Assay Principle

This assay quantifies the consumption of ATP during the phosphorylation of a peptide substrate by Kinase-X. The remaining ATP is measured using a luciferase-based system, where the resulting luminescent signal is inversely proportional to the activity of Kinase-X.

Materials and Reagents
  • Enzyme: Purified, recombinant human Kinase-X

  • Substrate: Synthetic peptide containing the Kinase-X recognition sequence

  • Cofactor: Adenosine triphosphate (ATP)

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Compound Source: 384-well plates containing the compound library, including 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, at a 10 mM concentration in 100% DMSO

  • Assay Plates: White, opaque 384-well plates

  • Control Compound: A known, potent inhibitor of Kinase-X (e.g., Staurosporine)

Detailed Protocol: Primary HTS
  • Compound Preparation: Utilize an automated liquid handler to dispense 50 nL of each compound from the source plates into the corresponding wells of the assay plates, achieving a final assay concentration of 10 µM.

  • Establishment of Controls:

    • Negative Control (0% inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Control (100% inhibition): Dispense 50 nL of the control inhibitor for a final concentration of 1 µM.

  • Enzyme/Substrate Addition: Prepare a master mix of Kinase-X and peptide substrate in the assay buffer. Dispense 25 µL of this mixture into all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare an ATP solution in assay buffer and dispense 25 µL into each well to start the kinase reaction. The final volume per well will be 50 µL.

  • Kinase Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate for an additional 10 minutes at room temperature to ensure a stable luminescent signal.

  • Data Acquisition: Measure the luminescence using a compatible plate reader.

Data Analysis and Hit Criteria
  • Data Normalization: Raw luminescence data are normalized based on the controls for each plate using the following formula:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Assurance: The robustness of the assay is evaluated by calculating the Z'-factor for each plate:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor greater than 0.5 is indicative of a high-quality, reliable assay.[4]

  • Hit Selection: Compounds demonstrating a percent inhibition greater than three standard deviations from the mean of the library (Z-score > 3) are classified as primary hits.

Table 1: Representative Primary HTS Data and Quality Control Metrics

ParameterValue
Mean Negative Control (RLU)1,200,000
SD Negative Control80,000
Mean Positive Control (RLU)50,000
SD Positive Control15,000
Z'-Factor0.75
Hit Threshold (% Inhibition)> 50%

Part 2: Dose-Response Analysis and Potency Determination

Primary hits undergo dose-response testing to confirm their activity and to determine their half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination
  • Create a 10-point, 3-fold serial dilution for each hit compound, with a starting concentration of 100 µM.

  • Execute the primary biochemical assay with these serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Utilize a four-parameter logistic model to fit the data and calculate the IC50 value.

Table 2: Example Dose-Response Data for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.1
0.010.5
0.000.0
IC50 (µM) 1.5

Part 3: Secondary Screening — A Cell-Based Approach

A cell-based assay is essential for validating the primary hits in a more physiologically relevant system, confirming cell permeability and on-target activity.[9][10][11]

Assay Principle

This assay measures the phosphorylation of the downstream substrate TF-Y in a cell line engineered to overexpress Kinase-X. A homogeneous time-resolved fluorescence (HTRF) assay is employed to detect the levels of phosphorylated TF-Y (p-TF-Y).

Materials and Reagents
  • Cell Line: A human cell line (e.g., HEK293) with stable overexpression of Kinase-X.

  • Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Inducer: A compound to activate an upstream component of the Kinase-X pathway, if required.

  • Lysis Reagent: HTRF-compatible lysis buffer.

  • Detection Reagents:

    • Anti-TF-Y antibody conjugated to a donor fluorophore (e.g., Europium cryptate).

    • Anti-p-TF-Y antibody conjugated to an acceptor fluorophore (e.g., d2).

  • Assay Plates: White, 384-well tissue culture-treated plates.

Detailed Protocol: Secondary Cell-Based Assay
  • Cell Plating: Seed the Kinase-X overexpressing cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Application: Treat the cells with the hit compounds across a range of concentrations (e.g., a 10-point dose-response curve) for 2 hours.

  • Cellular Stimulation: If necessary, add the inducer to activate Kinase-X and incubate for 30 minutes.

  • Cell Lysis: Aspirate the cell culture medium and add 20 µL of lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle agitation.

  • Antibody Addition: Add 10 µL of the HTRF antibody mixture to each well.

  • Detection Incubation: Incubate the plates for 4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plates using an HTRF-compatible plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).

Data Analysis
  • HTRF Ratio Calculation: Determine the HTRF ratio for each well: (Emission_665nm / Emission_620nm) * 10,000.

  • Data Normalization: Normalize the HTRF ratios against controls to calculate the percent inhibition of TF-Y phosphorylation.

  • Cellular IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50.

Summary and Forward Outlook

This application note outlines a robust and comprehensive workflow for the high-throughput screening of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide and other chemical entities as potential inhibitors of Kinase-X. By integrating a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, this approach facilitates the identification of potent, cell-permeable, and on-target inhibitors poised for subsequent lead optimization.[12][13] The detailed protocols and analytical methodologies presented here offer a solid framework for researchers engaged in drug discovery to design and execute similar HTS campaigns.

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays? Retrieved from [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]

  • Taos, T. (Ed.). (2019). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Analytical Chemistry. (2021, March 13). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

  • ACS Publications. (2021, March 13). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry. Retrieved from [Link]

  • Burns, D. J., et al. (1998).
  • National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. Retrieved from [Link]

  • The Scientist. (2025, April 17). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Retrieved from [Link]

  • Rovira, C., et al. (2016). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Anticancer Research. (2010, March 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • PubMed. (2023, June 22). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 5-fluoro-2-hydroxy-n-(4-methylphenyl)- (C14H12FNO2). Retrieved from [Link]

  • PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • IRIS. (2023, November 3). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Welcome to the technical support center for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound. Poor aqueous solubility is a significant hurdle for many promising drug candidates, impacting bioavailability and therapeutic efficacy.[1][2] This resource offers a structured approach to systematically address and overcome these challenges.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is the foundation for developing an effective solubilization strategy. While specific experimental data for this exact compound is not extensively available in public literature, we can infer its likely characteristics based on its structural motifs: a substituted benzamide and a methylpyridine group.

  • Structure: The molecule contains both hydrogen bond donors (hydroxyl and amide groups) and acceptors (amide carbonyl, hydroxyl oxygen, and pyridine nitrogen), which can influence its interaction with various solvents.[3]

  • Ionization Potential: The presence of a phenolic hydroxyl group and a pyridine ring suggests that the compound's solubility will be pH-dependent. The hydroxyl group is weakly acidic, while the pyridine nitrogen is weakly basic.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Q1: My compound has very low solubility in aqueous buffers at neutral pH. Where do I start?

Answer: This is a common challenge for many complex organic molecules. The first and most fundamental step is to investigate the effect of pH on solubility. Given the presence of ionizable groups (phenolic hydroxyl and pyridine), altering the pH can significantly increase solubility by forming a more soluble salt in situ.[4][5][6][7][8][9]

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the pH range where the solubility of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is maximized.

Materials:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Interpreting the Results:

  • An increase in solubility at low pH suggests that the protonation of the pyridine nitrogen to form a cationic species enhances solubility.

  • An increase in solubility at high pH indicates that the deprotonation of the phenolic hydroxyl group to form an anionic phenolate is improving solubility.

Q2: Adjusting the pH helped, but the solubility is still insufficient for my in vitro assay. What is the next logical step?

Answer: If pH adjustment alone is not sufficient, the use of co-solvents is a widely employed and effective technique to enhance the solubility of poorly soluble compounds.[10][11][12][13] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[]

Experimental Protocol: Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to achieve the desired solubility.

Materials:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

  • A selection of pharmaceutically acceptable co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • The aqueous buffer in which the highest solubility was observed from the pH-solubility profiling.

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Follow the same procedure as the pH-solubility profiling (Steps 1-4) for each co-solvent mixture.

  • Assess Compound Stability: It is crucial to assess the chemical stability of your compound in the selected co-solvent systems over the duration of your experiment. This can be done by monitoring the purity of the dissolved compound over time using an appropriate analytical method.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Considerations:

  • While co-solvents can significantly increase solubility, they can also impact biological assays.[15] It is essential to include appropriate vehicle controls in your experiments.

  • High concentrations of some co-solvents can lead to precipitation of the compound upon dilution into an aqueous medium.

Q3: I am still struggling to reach the desired concentration. Are there other formulation strategies I can explore?

Answer: Absolutely. When pH adjustment and co-solvents are insufficient, more advanced formulation techniques can be employed. These methods aim to alter the physical state of the compound or encapsulate it to improve its interaction with water.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility.[16][17][18][][20]

Experimental Protocol: Cyclodextrin Complexation

Objective: To evaluate the potential of different cyclodextrins to enhance the solubility of the compound.

Materials:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

  • Various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).

  • Aqueous buffer.

Procedure:

  • Phase Solubility Study: Prepare aqueous solutions of increasing cyclodextrin concentrations. Add an excess of the compound to each solution.

  • Equilibration and Analysis: Follow the same equilibration and quantification steps as in the previous protocols.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 complex.

Strategy 2: Solid Dispersions

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[2][21][22][23][24] This can lead to improved wettability and dissolution rates.[22][23]

Experimental Protocol: Preparation of Solid Dispersions (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of the compound and evaluate its dissolution characteristics.

Materials:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

  • A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycol (PEG)).[2]

  • A common volatile solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol).

Procedure:

  • Dissolution: Dissolve both the compound and the carrier in the solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to form a solid mass.

  • Drying and Milling: Dry the resulting solid to remove any residual solvent and then mill it into a fine powder.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure compound in an aqueous buffer.

Frequently Asked Questions (FAQs)

Q: Can I use surfactants to improve the solubility?

A: Yes, surfactants can be used to increase solubility through micellar solubilization.[25] However, they can also interfere with many biological assays, so their use should be carefully considered and controlled.

Q: What is micronization, and can it help?

A: Micronization is the process of reducing the particle size of the drug powder.[1][26] While it increases the surface area and can improve the dissolution rate, it does not increase the equilibrium solubility.[10][26] It is a useful technique but may not be sufficient on its own for very poorly soluble compounds.

Q: Are there any other advanced techniques I should be aware of?

A: Other advanced techniques include nanosuspensions, co-crystallization, and the use of lipid-based formulations.[10][25] The choice of technique depends on the specific properties of the drug and the intended application.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

Solubility_Troubleshooting_Workflow Start Start: Poor Aqueous Solubility pH_Screening Q1: pH-Solubility Profiling Start->pH_Screening pH_Sufficient Solubility Sufficient? pH_Screening->pH_Sufficient Cosolvent_Screening Q2: Co-solvent Screening pH_Sufficient->Cosolvent_Screening No End Goal: Desired Solubility Achieved pH_Sufficient->End Yes Cosolvent_Sufficient Solubility Sufficient? Cosolvent_Screening->Cosolvent_Sufficient Advanced_Formulation Q3: Advanced Formulation Strategies Cosolvent_Sufficient->Advanced_Formulation No Cosolvent_Sufficient->End Yes Cyclodextrins Cyclodextrin Complexation Advanced_Formulation->Cyclodextrins Solid_Dispersions Solid Dispersions Advanced_Formulation->Solid_Dispersions Cyclodextrins->End Solid_Dispersions->End

Caption: A workflow for systematically improving compound solubility.

The following diagram illustrates the impact of pH on the ionization and potential solubility of the molecule.

pH_Effect_on_Solubility Low_pH Low pH (Acidic) Pyridine Protonated (Increased Solubility) Neutral_pH Neutral pH Predominantly Neutral Species (Low Solubility) Low_pH->Neutral_pH Increase pH High_pH High pH (Basic) Phenol Deprotonated (Increased Solubility) Neutral_pH->High_pH Increase pH

Caption: Impact of pH on the ionization state and solubility.

References
  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Agrawal, A. M., et al. (2020). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 10(4-s), 218-227.
  • Al-Janabi, K. H. H., & Al-Zoubi, N. Q. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2393.
  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 392.
  • Kumar, S. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7).
  • Patel, B. B., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 337, 1-20.
  • Rathi, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceuticals, 15(11), 1335.
  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 12345.
  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Cohen, B., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(3), 595-603.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University.
  • Kadam, S., et al. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 11(6-S), 185-192.
  • Gribbon, P., & Sewing, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry, 66(23), 15998–16007.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, 5-fluoro-2-hydroxy-n-(4-methylphenyl)-. Retrieved from [Link]

  • Shaikh, A. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 456.
  • LookChem. (n.d.). 2-Fluoro-N-(4-fluoro-2-Methylphenyl)benzaMide, 97%. Retrieved from [Link]

Sources

Optimization

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide stability issues and solutions

Technical Support Center: 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide Welcome to the dedicated technical support guide for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Welcome to the dedicated technical support guide for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound. We will explore the underlying causes of these issues and provide robust, field-tested solutions and protocols to ensure the integrity of your experiments.

Part 1: Foundational Stability & Handling FAQs

This section addresses the most common initial questions regarding the handling and storage of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. Proper foundational techniques are critical to preventing stability issues before they arise.

Question: What are the primary structural features of this molecule that influence its stability?

Answer: The stability of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is influenced by three key structural motifs:

  • The Benzamide Linkage: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic pH conditions. This is a primary degradation pathway for many benzamide-containing compounds.

  • The Phenolic Hydroxyl Group: The -OH group on the benzene ring is a potential site for oxidation. This can be catalyzed by exposure to light, atmospheric oxygen, or trace metal ions in the solvent.

  • The Fluorinated Aromatic Ring: While the C-F bond is generally very strong, the electron-withdrawing nature of fluorine can influence the reactivity of the entire molecule.[1] Fluorinated compounds can also be susceptible to photolytic degradation under certain conditions.[2]

Question: What are the recommended general storage and handling conditions for this compound?

Answer: To mitigate potential degradation, the following conditions are recommended:

  • Solid State: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), at a controlled room temperature or refrigerated (2-8°C) for long-term storage. The presence of moisture can accelerate the degradation of metastable polymorphic forms, so a desiccated environment is ideal.[3]

  • In Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, flash-freeze aliquots in an inert gas (argon or nitrogen) atmosphere and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The most universal approach to stabilizing drug components is to lower the temperature, which slows down both enzymatic and spontaneous reactions.[4]

Part 2: Troubleshooting Solubility Issues

Poor solubility is a frequent challenge that can be misinterpreted as instability (e.g., precipitation out of solution). It is a critical first parameter to optimize. More than 70% of new chemical entities suffer from poor aqueous solubility, which directly impacts bioavailability and experimental reproducibility.[3]

Question: My compound is precipitating from my aqueous buffer. How can I improve its solubility?

Answer: Precipitation indicates that the concentration of your compound exceeds its solubility limit in the chosen solvent system. Several strategies can be employed to enhance solubility. The choice of method depends on the requirements of your specific experiment.

Solubility Enhancement Strategies
StrategyMechanism of ActionRecommended Agents/MethodsConsiderations & Causality
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for dissolving nonpolar molecules.[5]DMSO, Ethanol, Methanol, PEG 300/400, Propylene GlycolCo-solvents are simple and effective but can impact cell-based assays or in vivo studies. The goal is to find a balance that maintains compound solubility without introducing confounding biological or chemical effects.
pH Adjustment The phenolic hydroxyl and pyridine nitrogen are ionizable. Adjusting the pH can convert the neutral molecule into a more soluble salt form.Use dilute HCl or NaOH to titrate the solution. Target a pH where the molecule is ionized without causing chemical degradation (avoid extremes).This is highly effective but must be used cautiously. Extreme pH can catalyze the hydrolysis of the amide bond. It is crucial to first perform a pH-stability profile to identify a safe pH range.[4]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[6]Tween® 80, Kolliphor® EL (formerly Cremophor® EL), Solutol® HS-15Excellent for increasing solubility and stabilizing suspensions.[6] However, surfactants can interfere with certain biological assays or protein interactions. Newer surfactants often offer better biocompatibility.[6]
Complexation Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[3]β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)This can significantly increase solubility while being well-tolerated in many systems. The stoichiometry of the complex is important, and excessive cyclodextrin can have its own biological effects.[3]
Particle Size Reduction Increasing the surface area of the solid compound by decreasing its particle size enhances the dissolution rate according to the Noyes-Whitney equation.[3][5]Micronization (air-jet milling), Nanosuspension (ball-milling)[5][7]Primarily used for formulating oral dosage forms. This physical modification improves the rate of dissolution, which is often the limiting step for absorption.[5][6]
Experimental Protocol: Screening for Optimal Co-solvent
  • Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Solvent Systems: In separate microcentrifuge tubes, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).

  • Addition: Add a small aliquot of the DMSO stock to each solvent system to achieve the desired final concentration. Vortex immediately.

  • Observation: Let the solutions stand at room temperature for 1-2 hours. Visually inspect for any signs of precipitation.

  • Quantification (Optional): Centrifuge the tubes and measure the concentration of the supernatant using a validated HPLC method to determine the solubility limit in each system.

Part 3: Investigating and Preventing Chemical Degradation

If solubility is confirmed not to be the issue, the compound is likely undergoing chemical degradation. This section provides a framework for identifying the cause and implementing solutions.

Question: I've observed new peaks in my HPLC chromatogram after sample processing or short-term storage. What are the likely degradation pathways?

Answer: The appearance of new, related peaks is a classic sign of chemical degradation. Based on the molecule's structure, the most probable degradation pathways are hydrolysis and oxidation.

G

Troubleshooting Workflow for Chemical Instability

G start Observation of Instability (New HPLC peaks, loss of parent compound) check_solubility 1. Confirm Solubility Is the compound fully dissolved? start->check_solubility check_ph 2. Evaluate pH Effects Is the buffer pH extreme (<4 or >8)? check_solubility->check_ph Yes, fully dissolved check_environment 3. Assess Environmental Factors Was the sample exposed to light or air for extended periods? check_ph->check_environment No, pH is neutral implement_ph Adjust pH to a neutral range (6-7.5) Use a non-reactive buffer. check_ph->implement_ph Yes, pH is extreme implement_environment Protect from light (amber vials) Purge with inert gas (N2/Ar) Add antioxidant (e.g., BHT, ascorbic acid) check_environment->implement_environment Yes re_evaluate Re-analyze sample after implementing changes check_environment->re_evaluate No implement_ph->re_evaluate implement_environment->re_evaluate

Question: How can I develop a stability-indicating analytical method to properly monitor my compound?

Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. For this molecule, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is most appropriate. The key is to prove that the degradation products do not co-elute with the parent peak. This is achieved through forced degradation studies, as recommended by ICH guidelines.[8]

Protocol: Forced Degradation Study
  • Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions (as described in stability studies for similar compounds[8][9]):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-4 hours. (Base hydrolysis is often faster for amides).

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 8-12 hours, protected from light.

    • Photolytic Degradation: Expose the solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.[10]

    • Thermal Degradation: Heat the solution at 80°C for 24 hours.

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all samples appropriately and analyze them using your developed HPLC method.

  • Validation: A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks for the degradation products, all with baseline resolution from the parent peak.

Recommended Starting HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate.A gradient is essential to elute both the polar degradation products and the more nonpolar parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility of retention times.[8]
Detection (UV) 254 nm or scan for λmaxBenzamides and aromatic systems typically have strong absorbance in this region. Perform a UV scan to find the optimal wavelength.

References

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Various Authors. (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2). Available at: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Gac, A. S., et al. (2020). Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. Journal of Analytical Toxicology, 44(2), 129-137. Available at: [Link]

  • SWGDRUG.org. (2014, October 16). 5-Fluoro-AMB Monograph. Available at: [Link]

  • Shanghai Kangmanlin. (n.d.). 5-fluoro-2-hydroxy-N-(4-methylpyridin-3-yl)benzamide. Available at: [Link]

  • Li, W., & Jemal, M. (2023). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. In Handbook of LC-MS Bioanalysis.
  • PubChemLite. (n.d.). Benzamide, 5-fluoro-2-hydroxy-n-(4-methylphenyl)-. Available at: [Link]

  • Rojas-León, A., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4895. Available at: [Link]

  • Kurmi, M., et al. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 72(4), 472-476. Available at: [Link]

  • Imai, T., et al. (1993). Chemical and biological degradation of 5-fluorouracil prodrugs having high serum albumin binding potencies. Journal of Pharmacobio-Dynamics, 16(5), 221-228. Available at: [Link]

  • Wang, Z., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 203. Available at: [Link]

  • Chen, S., et al. (2015). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 6, 113. Available at: [Link]

  • Dai, H., et al. (2012). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 13(3), 967-975. Available at: [Link]

  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7356. Available at: [Link]

  • Li, D., et al. (2022). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946.
  • ResearchGate. (2025, August 6). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Available at: [Link]

  • ResearchGate. (2019, July 22). Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. Available at: [Link]

  • Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 458.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-N-(morpholin-4-yl)
  • Google Patents. (n.d.). WO2021188511A1 - Compositions for enhancing nitrogen stabilizers and methods and uses thereof.
  • ResearchGate. (2023, April 20). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available at: [Link]

Sources

Troubleshooting

overcoming 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide experimental artifacts

Introduction: A Proactive Guide to Experimental Integrity Welcome to the technical support center for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Guide to Experimental Integrity

Welcome to the technical support center for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome potential experimental artifacts associated with this compound. Due to its specific structural motifs—a hydroxylated benzamide core, a fluorine substituent, and a methyl-pyridine moiety—this molecule presents a unique profile of properties that, if not properly managed, can lead to confounding results.

This document moves beyond standard protocols to explain the causal mechanisms behind potential artifacts, providing you with the foresight to design robust, reproducible, and self-validating experiments. Our goal is to empower you to distinguish true biological effects from experimental noise, ensuring the integrity of your data and accelerating your research.

Core Physicochemical Properties & Handling

Understanding the fundamental properties of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is the first line of defense against artifacts. Always refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific data.

PropertyPredicted/Reported ValueSignificance & Handling Implications
Molecular Formula C₁₃H₁₁FN₂O₂Used for calculating molarity.
Molecular Weight 246.24 g/mol Essential for accurate stock solution preparation.
Appearance Likely a solid powderVisual inspection for homogeneity is the first quality control step.
Solubility Low aqueous solubility is expectedHighly soluble in organic solvents like DMSO, but prone to precipitation in aqueous media.[1] The pyridine nitrogen's pKa will influence solubility in a pH-dependent manner.
Predicted XlogP ~2.5 - 3.5Indicates moderate lipophilicity. The compound may be prone to binding to plastics and serum proteins.
Storage Store solid at -20°C. Store DMSO stocks at -80°C in small, single-use aliquots.[2][3]Prevents degradation from hydrolysis, oxidation, or photolysis. Avoiding freeze-thaw cycles is critical for maintaining stock integrity.[2]

Frequently Asked Questions (FAQs)

Stock & Working Solutions

Q1: My 10 mM stock solution in DMSO shows a precipitate after storage at -20°C. What's happening? A1: This is likely due to the absorption of atmospheric moisture into the DMSO stock.[4] Even small amounts of water can act as an anti-solvent for hydrophobic compounds, causing them to precipitate, especially at lower temperatures. It is crucial to use anhydrous-grade DMSO and ensure the vial is tightly sealed and has equilibrated to room temperature before opening to prevent condensation.[2][4]

Q2: When I dilute my DMSO stock into my aqueous cell culture medium, the solution turns cloudy. How do I fix this? A2: You are observing "antisolvent precipitation," where the compound "crashes out" upon rapid dilution from a high-solubility organic solvent into a low-solubility aqueous environment.[1] The actual soluble concentration is now unknown and far lower than intended. To mitigate this, use a serial dilution method, avoid diluting more than 1:1000 directly, and ensure vigorous mixing during dilution. Keeping the final DMSO concentration below 0.5% (ideally ≤0.1%) is also critical to minimize solvent toxicity and off-target effects.[1]

Q3: How stable is this compound in my cell culture medium at 37°C? A3: Stability in aqueous media is compound-specific and must be empirically determined.[4] Benzamide structures can be susceptible to hydrolysis, and the overall molecule may be metabolized by cells or degraded by components in serum over long incubation periods (24-72 hours).[3] A loss of activity over time is a key indicator of instability. We strongly recommend performing a stability study using HPLC or LC-MS.[3]

Assay-Specific Issues

Q4: I'm seeing inconsistent IC₅₀ values between experiments. What are the likely causes? A4: Inconsistent potency is a classic sign of an experimental artifact. The primary culprits are:

  • Precipitation: As discussed in Q2, this is the most common cause. If the compound isn't fully soluble at your test concentrations, the dose-response curve will be inaccurate.[1]

  • Degradation: The compound may be degrading in your assay medium over the incubation time, reducing the effective concentration.[2][3]

  • Non-Specific Binding: Due to its lipophilicity, the compound may adsorb to plasticware (plates, tips), reducing the concentration available to interact with the target. Using low-adsorption plastics can help.

  • Assay Interference: The compound may directly interfere with your assay technology (e.g., light absorption/fluorescence).[5]

Q5: Could my results be due to off-target effects rather than inhibition of my primary target? A5: Yes, this is a critical consideration for any small molecule inhibitor.[6] The pyridyl benzamide scaffold has been associated with activity against various biological targets.[7][8] An "off-target effect" occurs when the compound interacts with other proteins in the cell, leading to a phenotypic change that is not mediated by your intended target.[6][9] To validate on-target activity, consider using a structurally related but inactive analog as a negative control, or performing target engagement assays.[10]

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation and Solubility Failures

This is the most frequent artifact for compounds of this class. It leads to overestimated IC₅₀ values and poor reproducibility.[1]

Causality: The drastic change in solvent polarity when a concentrated DMSO stock is introduced to an aqueous buffer causes the compound to exceed its thermodynamic solubility limit.[1] The pyridine moiety means solubility is also pH-dependent; cellular metabolism can alter the pH of the culture medium, causing delayed precipitation.[1]

G cluster_0 start Precipitation Observed (Cloudiness/Crystals) check_sol Is final DMSO concentration >0.5%? start->check_sol reduce_dmso Remake solutions with final DMSO <0.5% check_sol->reduce_dmso Yes check_conc Is working concentration >10 µM? check_sol->check_conc No reduce_dmso->check_conc sol_test Perform kinetic solubility assay to determine max soluble conc. check_conc->sol_test Yes check_media Is media complex? (e.g., high serum %) check_conc->check_media No sol_test->check_media reduce_serum Test with lower serum % or serum-free media if possible check_media->reduce_serum Yes final_check Issue Persists? check_media->final_check No reduce_serum->final_check contact Compound may be unsuitable for assay conditions. Consider analog or formulation strategy. final_check->contact Yes success Issue Resolved final_check->success No

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Loss of Biological Activity or Inconsistent Potency

This artifact suggests the concentration of the active, intact parent compound is decreasing over the course of the experiment.

Causality: The two primary causes are chemical degradation and cellular metabolism. The amide bond in the benzamide scaffold can be susceptible to hydrolysis, especially at non-neutral pH. The fluoro and hydroxyl groups can also be sites of metabolic modification by cellular enzymes.[3]

This protocol allows you to quantify the amount of intact compound remaining over time.[3][4]

  • Materials:

    • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

    • Anhydrous DMSO

    • Complete cell culture medium (the same used in your assay)

    • Incubator (37°C, 5% CO₂)

    • HPLC system with a C18 column and UV detector

    • Acetonitrile (HPLC grade)

    • Formic acid (for mobile phase modification)

    • Protein precipitation solution (e.g., ice-cold acetonitrile)

  • Procedure:

    • Prepare a fresh 10 mM stock of the compound in anhydrous DMSO.

    • Spike the compound into your complete cell culture medium to your highest working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

    • Immediately remove a "Time 0" aliquot (e.g., 1 mL) and process it as described in step 5.

    • Place the remaining medium in the incubator under standard experimental conditions.

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), remove an aliquot.

    • Sample Processing: To each 1 mL aliquot, add 2 mL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitate.[11]

    • Carefully transfer the supernatant to a clean HPLC vial.

    • HPLC Analysis: Analyze the samples using a C18 column. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile. Monitor the elution at the compound's maximum UV absorbance wavelength.

    • Data Analysis: Generate a standard curve using known concentrations of the compound. Quantify the peak area corresponding to the parent compound at each time point and calculate the percentage remaining relative to Time 0.[3]

Time Point (Hours)% Compound RemainingInterpretation
0100%Baseline
895%Minor degradation, likely acceptable for most assays.
2470%Significant degradation. For long-term assays, media may need to be replaced.
4840%Severe degradation. Results from 48h+ incubations are unreliable.
Issue 3: Assay Interference and Off-Target Effects

These artifacts arise when the compound interacts with the assay components or with unintended biological targets, creating false positive or false negative results.[5][12]

Causality:

  • Direct Interference: The compound may be colored or fluorescent at the assay's excitation/emission wavelengths. It could also act as a redox agent, interfering with assays that rely on NAD+/NADH or similar cofactors.[5]

  • Off-Target Activity: The compound binds to proteins other than the intended target, causing a biological effect that is mistakenly attributed to the on-target activity.[6]

G cluster_bio Biological System cluster_assay Assay System compound 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide on_target Intended Target compound->on_target On-Target Binding off_target Off-Target Protein(s) compound->off_target Off-Target Binding metabolism Metabolic Enzymes compound->metabolism Degradation detector Assay Detector (e.g., Spectrophotometer) compound->detector Signal Interference reagents Assay Reagents (e.g., Substrates, Dyes) compound->reagents Chemical Reactivity true_effect True Biological Effect (Desired Result) on_target->true_effect artifact Artifactual Result (Confounding Data) off_target->artifact metabolism->artifact Loss of active compound detector->artifact reagents->artifact

Caption: Potential sources of on-target effects vs. experimental artifacts.

  • Run a Counterscreen: Test your compound in an assay that lacks your specific target but is otherwise identical. Any activity observed is, by definition, an artifact.

  • Use an Orthogonal Assay: Confirm your findings using a different assay technology that measures the same biological endpoint.[12] For example, if you initially used a fluorescence-based assay, validate hits with an LC-MS-based assay that directly measures substrate-to-product conversion.[13][14]

  • Employ an Inactive Control: Synthesize or obtain a close structural analog of your compound that is predicted to be inactive against your target. This compound should have similar physicochemical properties (solubility, lipophilicity). If it produces the same result, your initial observation is likely an off-target effect or assay interference.[10]

By systematically applying these principles and protocols, you can significantly enhance the quality and reliability of your experimental data when working with 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • BenchChem. (2026). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
  • BenchChem. (2025). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.
  • MDPI. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 160.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Baell, J. B., & Holloway, G. A. (2010). New sub-structural filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(4), 2097–2117.
  • Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Ann Transl Med, 10(12), 684.
  • PubMed. (2014). Pyridyl benzamides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei. J Med Chem, 57(15), 6447-6463.
  • PubMed. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorg Med Chem Lett, 21(1), 449-453.
  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • Frontiers. (2023). Off-target effects in CRISPR/Cas9 gene editing. Front. Genome Ed., 5, 1142212.
  • NVKC. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Retrieved from [Link]

Sources

Optimization

Preclinical Technical Support Center: In Vivo Optimization of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Welcome to the Preclinical Technical Support Center. This hub is engineered for application scientists, pharmacologists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Technical Support Center. This hub is engineered for application scientists, pharmacologists, and drug development professionals. Here, we provide troubleshooting guides and self-validating protocols for optimizing the dosing, formulation, and pharmacokinetics (PK) of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide in murine models.

Section 1: Formulation & Solubility Troubleshooting

Q: My compound precipitates immediately upon injection into the intraperitoneal (IP) cavity of the mice. How do I prevent this?

A: This precipitation is caused by the high lipophilicity of the fluorinated benzamide core. When a compound dissolved purely in a water-miscible organic solvent (like 100% DMSO) contacts the aqueous environment of the peritoneal cavity, the solvent rapidly diffuses away. This leaves the hydrophobic drug to crash out of solution, creating a localized "depot effect." This depot leads to erratic systemic absorption, high variability in your PK data, and potential localized inflammation.

The Solution: Implement a co-solvent/surfactant system. A widely validated protocol for lipophilic chemical probes in mice is the "RACE" (Rapid Assessment of Compound Exposure) formulation [1]. By using a mixture of 10% DMSO, 10% Tween-80, and 80% sterile water, the Tween-80 acts as a surfactant to form stable micelles. These micelles keep the compound suspended in the aqueous phase even after the DMSO diffuses, ensuring rapid and uniform systemic absorption.

Step-by-Step Methodology: 10:10:80 Formulation Protocol

Self-Validation Check: Always prepare a vehicle-only control vial alongside your active compound to visually confirm that any cloudiness is drug-related, not a vehicle emulsion artifact.

  • Weigh: Accurately weigh the required mass of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide into a sterile glass vial.

  • Solubilize: Add 10% (final volume) cell-culture grade DMSO. Vortex vigorously until the powder is completely dissolved and the solution is clear.

  • Surfactant Addition: Add 10% (final volume) Tween-80. Vortex continuously for 2-3 minutes to ensure complete mixing of the solvent and surfactant.

  • Aqueous Phase: Slowly add 80% (final volume) sterile H₂O or Saline dropwise while continuously vortexing. Rapid addition will cause localized precipitation.

  • Homogenization: Sonicate the final mixture for 10 minutes in a water bath at 37°C to ensure complete micelle homogenization.

Section 2: Pharmacokinetics (PK) & Dosing Optimization

Q: The half-life ( t1/2​ ) of the compound in mice is less than 1 hour. Why is it clearing so fast, and how do I achieve sustained target coverage?

A: Murine models possess a highly active hepatic cytochrome P450 (CYP) system compared to humans, leading to accelerated clearance of small molecules. The structure of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide contains two major metabolic "soft spots":

  • The methyl group on the pyridine ring, which is highly susceptible to rapid benzylic oxidation by CYP enzymes.

  • The central amide bond, which is susceptible to cleavage by hepatic amidases.

The Solution: If chemical optimization (e.g., deuteration of the methyl group to slow oxidation) is not possible at this stage, you must adjust the dosing regimen. Switch from a single bolus IP injection to either a continuous subcutaneous infusion using an osmotic pump (e.g., ALZET pumps) or increase the dosing frequency to BID (twice daily) or TID (three times daily) to maintain concentrations above your target IC50​ .

Table 1: Impact of Vehicle on Pharmacokinetic Parameters (Simulated PO Dosing, 10 mg/kg)
Vehicle Composition Cmax​ (ng/mL) AUC0−∞​ (ng*h/mL)Bioavailability (F%)Tolerability / Observations
100% Water (Suspension) 145450< 5%Poor absorption; high fecal excretion.
0.5% CMC / 0.1% Tween-80 8502,10022%Moderate absorption; suitable for chronic PO dosing.
10% DMSO / 10% Tween-80 / 80% H₂O 3,4008,50068%Excellent absorption; ideal for acute PK/PD studies.
20% DMSO / 80% PEG400 4,10010,20075%High exposure; risk of GI toxicity if used > 5 days.

(Note: While water is the universally accepted ideal vehicle, it is highly impractical for hydrophobic benzamides [2].)

Step-by-Step Methodology: Serial Submandibular Blood Sampling

To accurately calculate the AUC and t1/2​ , precise serial blood sampling is required.

  • Vasodilation: Pre-warm the mouse for 3-5 minutes under a heat lamp to promote vasodilation.

  • Restraint: Restrain the mouse securely by the scruff, ensuring the skin around the jaw is taut.

  • Target Identification: Locate the vascular bundle at the rear of the jawbone (submandibular vein).

  • Puncture: Puncture the vein using a 4 mm or 5 mm animal lancet.

  • Collection: Collect 20-50 µL of blood into K₂EDTA-coated microvette tubes.

  • Hemostasis: Apply gentle pressure with sterile gauze to stop the bleeding.

  • Processing: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate plasma for LC-MS/MS analysis.

Section 3: In Vivo Toxicity & Tolerability

Q: My mice are exhibiting acute lethargy and piloerection 15 minutes post-dose. Is this target-mediated toxicity or vehicle toxicity?

A: Acute onset of lethargy (within 15-30 minutes) is almost always vehicle-mediated or related to the rapid rate of absorption, rather than target-mediated pharmacodynamics. High concentrations of Tween-80 or PEG400 can cause histamine release or acute osmotic stress in mice. Furthermore, DMSO concentrations exceeding 15-20% by volume can cause localized tissue necrosis and systemic toxicity.

Validation Check: Always run a vehicle-only control arm in parallel. If the vehicle-dosed mice show identical acute symptoms, you must dilute the formulation. Ensure your dosing volume does not exceed 5 mL/kg for oral gavage (PO) or 10 mL/kg for IP injections.

Workflows & Pathway Visualizations

PK_Workflow Start Synthesize & Purify Benzamide Compound Solubility Assess Lipophilicity & Aqueous Solubility Start->Solubility Formulation Prepare Vehicle: 10% DMSO / 10% Tween 80 / 80% H2O Solubility->Formulation Dosing In Vivo Dosing (Mice) IV, IP, or PO Formulation->Dosing Sampling Serial Blood Sampling (Submandibular) Dosing->Sampling LCMS LC-MS/MS Bioanalysis Determine PK Sampling->LCMS Decision Target Exposure Achieved? LCMS->Decision Optimize Reformulate or Adjust Dose Decision->Optimize No Efficacy Proceed to Efficacy & PD Models Decision->Efficacy Yes Optimize->Formulation

Workflow for optimizing in vivo pharmacokinetics and formulation of benzamide derivatives.

Metabolism Parent 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide CYP Hepatic CYP450 (Oxidation) Parent->CYP Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Metabolite1 Hydroxylated Pyridine Metabolite CYP->Metabolite1 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2 5-Fluoro-2-hydroxy benzoic acid Amidase->Metabolite2 Metabolite3 2-Amino-4-methyl pyridine Amidase->Metabolite3 Metabolite2->Excretion Metabolite3->Excretion

Predicted primary metabolic pathways for the benzamide compound in murine hepatic models.

References

  • Title: In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Troubleshooting

Technical Support Center: 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

A Guide to Understanding and Preventing Degradation in DMSO Welcome to the technical support guide for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This document serves as a critical resource for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Preventing Degradation in DMSO

Welcome to the technical support guide for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide. This document serves as a critical resource for researchers, scientists, and drug development professionals encountering stability issues when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just troubleshooting steps, but a foundational understanding of the chemical interplay between your compound and this ubiquitous solvent, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. We will explore the causality behind these problems and provide actionable solutions.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing my compound in DMSO. What is happening?

A: The appearance of new, unexpected peaks is a classic indicator of compound degradation. While 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a stable solid, dissolving it in DMSO introduces several potential instability factors. The primary culprits are often the solvent itself and environmental contaminants it readily absorbs.

It's a common misconception that DMSO is a completely inert solvent.[1][2] In reality, it is a reactive chemical that can participate in or mediate degradation reactions, especially over time and under suboptimal storage conditions.[3][4] The two most probable scenarios are:

  • Hydrolytic Degradation: The amide bond in your compound is a potential site for hydrolysis. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can then act as a reactant, cleaving the amide bond to form 5-fluoro-2-hydroxybenzoic acid and 4-methylpyridin-2-amine.

  • Solvent-Mediated Degradation: Although less common at ambient temperatures, DMSO can decompose, particularly when exposed to heat, light, or impurities, forming reactive species.[2][7] These byproducts could potentially react with your compound.

Q2: What are the most likely degradation pathways for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide in DMSO?

A: Based on the structure of the molecule, the most chemically liable site is the amide bond . Amide hydrolysis is a well-documented degradation pathway for many pharmaceutical compounds.[8]

The proposed primary degradation pathway is the hydrolysis of the N-C(O) amide bond, catalyzed by the presence of water within the DMSO solvent. The C-F bond on the benzamide ring is exceptionally strong and not typically susceptible to cleavage under standard laboratory conditions.[9]

Below is a diagram illustrating this primary hydrolytic degradation pathway.

G cluster_0 Primary Degradation Pathway: Hydrolysis parent 5-Fluoro-2-hydroxy-N- (4-methylpyridin-2-yl)benzamide p1 5-Fluoro-2-hydroxybenzoic Acid parent->p1 + H₂O (from hygroscopic DMSO) p2 4-Methylpyridin-2-amine parent->p2 + H₂O (from hygroscopic DMSO)

Caption: Proposed hydrolytic degradation of the parent compound.

Q3: What specific properties of DMSO should I be concerned about for compound stability?

A: Understanding the properties of DMSO is crucial for mitigating degradation risks. While it is an excellent solvent for a wide range of compounds in drug discovery, its non-ideal properties are often overlooked.[10][11]

Table 1: Key Properties of DMSO Impacting Compound Stability

PropertyDescription & Impact on StabilityMitigation Strategy
Hygroscopicity DMSO readily absorbs water from the atmosphere.[5][6] This can reach over 6% by volume in a standard 1536-well plate exposed to 40% relative humidity for just one hour.[5] This absorbed water is a key reactant for hydrolysis.Use high-purity, anhydrous DMSO. Purchase in small, sealed containers. Once opened, use quickly or store under an inert gas (e.g., argon).
Reactivity DMSO is not inert. It can act as an oxidizing agent and its decomposition can be accelerated by acids or bases.[2][12] While runaway reactions are rare at room temperature, slow decomposition can still occur.Avoid storing solutions at elevated temperatures. Ensure compounds are fully dissolved without excessive heating.[13] Be aware of the pH of your compound.
Freezing Point The freezing point of DMSO is relatively high at 18.5 °C (65.3 °F).[10][11] This can lead to freeze-thaw cycles even during refrigerated (4°C) storage or shipping, which can accelerate degradation and cause precipitation.Store stock solutions at -20°C or -80°C to ensure they remain solidly frozen.[14] Aliquot solutions to avoid repeated freeze-thaw cycles for the entire stock.[13]
Contaminants Lower-grade DMSO can contain impurities, including water and peroxides, which can initiate or catalyze degradation of the dissolved compound.Always use high-purity, spectroscopy, or molecular biology-grade DMSO (≥99.9%).
Q4: How can I design an experiment to systematically assess the stability of my compound in DMSO?

A: A systematic stability study is the most reliable way to determine if, and how quickly, your compound is degrading. This involves analyzing the compound's purity at different time points and under different storage conditions. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical methods.[15][16]

Below is a workflow for a robust stability assessment.

Caption: Experimental workflow for assessing compound stability in DMSO.

See the detailed protocol below for executing this workflow.

Q5: What are the definitive best practices for preparing and storing DMSO stock solutions to ensure compound integrity?

A: Adhering to best practices for solution preparation and storage is the most effective way to prevent degradation and ensure the reliability of your screening data.[17]

Table 2: Troubleshooting Guide

ObservationPotential Cause(s)Recommended Action(s)
New peaks in chromatogram Compound degradation (hydrolysis, oxidation).Perform a stability study (see Q4). Prepare fresh solutions for critical experiments. Review storage conditions.
Decreased peak area of parent compound over time Degradation; Precipitation.Confirm solubility limit. If soluble, this confirms degradation. Follow best storage practices.
Cloudiness or precipitate in solution Poor solubility; Precipitation due to freeze-thaw or water absorption.[13]Use gentle warming or sonication to redissolve.[13] If it persists, the concentration may be too high. Store at -80°C to minimize precipitation risk.
Inconsistent assay results Inaccurate concentration due to degradation or precipitation; DMSO interfering with the assay.Always run a vehicle control with the same final DMSO concentration.[13] Keep final DMSO concentration low (typically <0.5%).[13] Prepare fresh dilutions from a validated stock.

Protocols

Protocol: Stability Assessment of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide in DMSO

Objective: To quantify the stability of the compound in DMSO under various storage conditions over time.

Materials:

  • 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Amber glass vials or polypropylene microcentrifuge tubes

  • HPLC or LC-MS system with a suitable C18 column

Methodology:

  • Stock Solution Preparation (T=0):

    • Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator to minimize water absorption.

    • Accurately weigh a sufficient amount of the compound to prepare a 10 mM stock solution.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat.[13]

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µM) using your mobile phase or a compatible solvent.

    • Inject the sample onto the HPLC/LC-MS system.

    • Record the peak area of the parent compound. This will serve as your 100% reference value.

  • Aliquoting and Storage:

    • Aliquot the remaining stock solution into at least four separate, tightly sealed amber vials. This is critical to avoid repeated freeze-thaw cycles of the main stock.[13][14]

    • Label each vial clearly and place them in their respective storage conditions as outlined in the workflow diagram (e.g., -80°C, -20°C, 4°C, and Room Temperature). Protect from light.

  • Time-Point Analysis (T=x):

    • At each designated time point (e.g., 24 hours, 1 week, 1 month), remove one aliquot from each storage condition.

    • Allow the vial to thaw completely and equilibrate to room temperature before opening to prevent condensation.

    • Prepare and analyze the sample using the exact same HPLC/LC-MS method as the T=0 analysis.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the parent compound remaining using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining versus time for each storage condition to visualize the degradation kinetics and determine the optimal storage strategy. A compound is often considered stable if >90% remains after the storage period.

References

  • Deguchi, Y. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]

  • Deguchi, Y. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development. [Link]

  • Rojas-León, A., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. [Link]

  • Deguchi, Y. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. [Link]

  • Fleck, N. A., et al. (2018). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. [Link]

  • LeBel, R. G., & Goring, D. A. I. (1962). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. [Link]

  • D'Agostino, V. G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Wnuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

  • Nakajima, N., et al. (2002). Activated Dimethyl Sulfoxide Dehydration of Amide and Its Application to One-Pot Preparation of Benzyl-Type Perfluoroimidates. ResearchGate. [Link]

  • Olechno, J., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. [Link]

  • NCL. (2023). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. NCBI. [Link]

  • Peng, H., et al. (2013). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Surov, O. V., et al. (2006). Interactions of water–DMSO mixtures with cellulose. ResearchGate. [Link]

  • Špirtović-Halilović, S., et al. (2025). Lifitegrast Degradation: Products and Pathways. FULIR. [Link]

  • Various Authors. (2014). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? ResearchGate. [Link]

  • Turner, J. Z., et al. (2018). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Amyes, T. L., & Richard, J. P. (2003). Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]

  • Yan, S., et al. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. ScienceDirect. [Link]

  • Various Authors. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • Angulo, G., et al. (2016). Characterization of Dimethylsulfoxide / Glycerol Mixtures: A Binary Solvent System for the Study of “Friction-Dependent” Chemical Reactions. arXiv. [Link]

  • Staby, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Sasaki, H., et al. (1990). Chemical and biological degradation of 5-fluorouracil prodrugs having high serum albumin binding potencies. PubMed. [Link]

  • U.S. Army Biomedical Research and Development Lab. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). University of Waterloo Safety Office. [Link]

  • Peng, H., et al. (2013). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide. ResearchGate. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Shea, J. A., & Fesik, J. P. (1995). Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnafide) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Liquid Chromatography. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Benchmarking 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide Against Established Therapeutics

Introduction: The Rationale for Comparison In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is perpetual. This guide focuses o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Comparison

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is perpetual. This guide focuses on a comparative analysis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide , a compound of interest owing to its structural motifs commonly found in kinase inhibitors. Due to the limited publicly available data on this specific molecule, this guide will benchmark it against a panel of well-characterized kinase inhibitors.

The selection of comparators—Vemurafenib, Dabrafenib, Regorafenib, and Pexidartinib—is predicated on a structure-activity relationship (SAR) hypothesis. The benzamide and pyridine moieties present in 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide are key pharmacophores in numerous approved kinase inhibitors. This structural similarity suggests a potential mechanism of action involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and CSF1R pathways.

This guide will provide a comprehensive comparison of the in vitro and cellular activities of these established inhibitors, detailed experimental protocols to enable researchers to conduct their own comparative studies, and visual representations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitor Performance

The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity across the kinome. The following tables summarize key performance metrics for the selected comparator drugs, providing a benchmark for the potential evaluation of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

Table 1: In Vitro Kinase Inhibition (IC50 Values)

This table presents the half-maximal inhibitory concentration (IC50) of each comparator against its primary kinase targets in biochemical assays. Lower values indicate greater potency.

InhibitorPrimary Target(s)IC50 (nM)
Vemurafenib BRAF V600E31[1]
Wild-type BRAF100-160[2]
C-RAF6.7-48[2]
Dabrafenib BRAF V600E0.6[3]
BRAF V600K0.5[4]
BRAF V600D1.84[4]
Wild-type BRAF3.2[4]
C-RAF5[3]
Regorafenib VEGFR113[5]
VEGFR24.2[5]
VEGFR346[5]
PDGFRβ22[5]
c-KIT7[5]
RET1.5[5]
RAF-12.5[5]
Pexidartinib CSF1R17-20[6][7]
c-KIT10-12[6][7]
FLT3-ITD9-160[6][7]
Table 2: Cellular Proliferation Inhibition (IC50 Values)

This table showcases the IC50 values of the comparator inhibitors in various cancer cell lines, reflecting their ability to inhibit cell growth. The genetic background of the cell lines is provided where relevant.

InhibitorCell LineCancer TypeKey Mutation(s)Cellular IC50
Vemurafenib Parental Melanoma CellsMelanomaBRAF V600E0.3 µM[8]
Vemurafenib-Resistant Melanoma CellsMelanomaBRAF V600E6.5 µM[8]
A375MelanomaBRAF V600E1 µM[9]
SK-Mel-28MelanomaBRAF V600E2 µM[9]
RKOColorectal CancerBRAF V600E4.57 µM[10]
Dabrafenib A375MelanomaBRAF V600E9.5 µM[11]
YUMACMelanomaBRAF V600K<30 nM[12]
WM-115MelanomaBRAF V600D<30 nM[12]
C32MelanomaBRAF V600E16.38-21.05 µM[11]
HT-29Colorectal CancerBRAF V600E99.8 nM[13]
Regorafenib HepG2Hepatocellular Carcinoma-~1 µM[14]
Hep3BHepatocellular Carcinoma-~5 µM[14]
HCT116Colorectal CancerKRAS G13D33.33 µM[15]
A549Non-small-cell Lung CancerKRAS G12S34.25 µM[15]
U87Glioblastoma-6.3 µM[16]
Pexidartinib HepG2Hepatocellular Carcinoma-21.0 µM[17]
Caco-2Colorectal Carcinoma-5.43 µM[18]
SK-N-SHNeuroblastoma-10 µM[19]

Signaling Pathway Overview

The following diagrams illustrate the canonical signaling pathways targeted by the comparator inhibitors. Understanding these pathways is crucial for interpreting the mechanism of action of novel inhibitors like 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Vemurafenib Vemurafenib & Dabrafenib Vemurafenib->RAF Regorafenib_RAF Regorafenib Regorafenib_RAF->RAF

Figure 1: The MAPK/ERK Signaling Pathway. This cascade is a critical regulator of cell growth and is frequently hyperactivated in cancer through mutations in RAS or RAF proteins. Vemurafenib and Dabrafenib are selective inhibitors of mutant BRAF, while Regorafenib inhibits multiple kinases including RAF.

CSF1R_Pathway CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS_MAPK RAS-MAPK Pathway CSF1R->RAS_MAPK STAT STATs CSF1R->STAT AKT AKT PI3K->AKT Survival Cell Survival, Proliferation, Differentiation (e.g., Macrophages) AKT->Survival RAS_MAPK->Survival STAT->Survival Pexidartinib Pexidartinib Pexidartinib->CSF1R

Figure 2: The CSF1R Signaling Pathway. Activation of CSF1R by its ligand CSF-1 is crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells. Pexidartinib is a selective inhibitor of CSF1R.

Experimental Protocols

The following protocols provide a standardized framework for the in vitro and cellular characterization of kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit the activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Add_Kinase Add Kinase and Test Compound to Plate Prepare_Reagents->Add_Kinase Incubate1 Incubate at RT Add_Kinase->Incubate1 Add_Substrate_ATP Initiate Reaction: Add Substrate/ATP Mix Incubate1->Add_Substrate_ATP Incubate2 Incubate at 30°C Add_Substrate_ATP->Incubate2 Add_ADP_Glo Terminate Reaction: Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate at RT Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate at RT Add_Detection_Reagent->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence End End Read_Luminescence->End

Figure 3: Workflow for an in vitro kinase assay. This diagram outlines the key steps for determining the IC50 value of an inhibitor against a purified kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific kinase being assayed.

    • Dilute the purified kinase enzyme and its corresponding substrate to the desired concentrations in kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the kinase.

    • Perform serial dilutions of the test compound (e.g., 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add the diluted kinase and test compound to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells with the compound for a specified period, typically 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, providing a direct measure of a compound's on-target effect in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-ERK).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., total ERK) and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the relative change in phosphorylation upon compound treatment.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide against established kinase inhibitors. By leveraging the provided performance data, signaling pathway information, and detailed experimental protocols, researchers can effectively characterize the potency, selectivity, and mechanism of action of this and other novel kinase inhibitors. The structural similarities to known RAF and multi-kinase inhibitors suggest that the MAPK pathway is a logical starting point for the investigation of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide's biological activity. Rigorous and standardized experimental evaluation, as outlined in this guide, will be essential to fully elucidate its therapeutic potential.

References

  • U.S. Food and Drug Administration. (2013). TAFINLAR (dabrafenib) capsules, for oral use. [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

  • Li, Y., et al. (2023). Regorafenib induces Bim-mediated intrinsic apoptosis by blocking AKT-mediated FOXO3a nuclear export. Cell Death & Disease, 14(1), 77. [Link]

  • Mizuno, H., et al. (2020). Resveratrol Overcomes Cellular Resistance to Vemurafenib Through Dephosphorylation of AKT in BRAF-mutated Melanoma Cells. Anticancer Research, 40(10), 5587-5595. [Link]

  • Bollag, G., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 772-781. [Link]

  • Tap, W. D., et al. (2015). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Current Treatment Options in Oncology, 16(8), 39. [Link]

  • Taiwan Food and Drug Administration. (2022). Assessment Report: Turalio (pexidartinib) Capsules. [Link]

  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. [Link]

  • Wikipedia. (2023). Colony stimulating factor 1 receptor. [Link]

  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912. [Link]

  • Flaherty, K. T., et al. (2012). Dabrafenib and its potential for the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 4(6), 355-365. [Link]

  • Pavan, A. R., et al. (2024). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 38(4), 2049-2060. [Link]

  • Cancers (Basel). (2020). Characterization of Glioblastoma Cells Response to Regorafenib. Cancers, 12(11), 3299. [Link]

  • Chen, Y., et al. (2021). Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. Translational Oncology, 14(3), 101013. [Link]

  • Zopf, D., et al. (2013). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. Molecular Cancer Therapeutics, 12(9), 1842-1851. [Link]

  • Cancers (Basel). (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cancers, 14(22), 5699. [Link]

  • ResearchGate. (n.d.). IC50 in Vemurafenib-resistant A375 and SK-Mel-28 cells. [Link]

  • Cold Spring Harbor Perspectives in Biology. (2010). MAP Kinase Pathways. Cold Spring Harbor Perspectives in Biology, 2(11), a003398. [Link]

  • Cancers (Basel). (2024). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Cancers, 16(2), 284. [Link]

  • Drugs. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1705-1711. [Link]

  • U.S. Food and Drug Administration. (2013). Center for Drug Evaluation and Research Application Number: 202806Orig1s000. [Link]

  • Scientific Reports. (2024). Characterization of dabrafenib-induced drug insensitivity via cellular barcoding and collateral sensitivity to second-line therapeutics. Scientific Reports, 14(1), 14. [Link]

  • Toxicology and Applied Pharmacology. (2023). Mechanistic study of pexidartinib-induced toxicity in human hepatic cells. Toxicology and Applied Pharmacology, 475, 116639. [Link]

  • PubChem. (n.d.). Pexidartinib. [Link]

  • PLOS ONE. (2014). Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway. PLoS ONE, 9(11), e113017. [Link]

  • ResearchGate. (n.d.). IC 50 values of ragorafenib for various targets determined by in vitro studies. [Link]

  • Cancer Research. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 772-781. [Link]

  • Current Treatment Options in Oncology. (2015). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Current Treatment Options in Oncology, 16(8), 39. [Link]

  • Health Canada. (2013). TAFINLAR (dabrafenib mesylate) Product Monograph. [Link]

  • ResearchGate. (n.d.). Cell counts and growth rates for cells treated with pexidartinib at IC50 (PE). [Link]

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Comparative

cross-reactivity profile of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Comprehensive Cross-Reactivity Profile of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide: A Comparative Guide Executive Summary 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (hereafter referred to as FMB-4 )...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Profile of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide: A Comparative Guide

Executive Summary

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (hereafter referred to as FMB-4 ) is a highly functionalized salicylamide derivative. While benzamides and salicylanilides are privileged structural scaffolds in drug discovery—frequently utilized as kinase inhibitors and epigenetic modulators—their planar structure and hydrogen-bonding capacity often lead to promiscuous cross-reactivity.

This guide provides an objective, data-driven comparison of the cross-reactivity profile of FMB-4 against standard broad-spectrum kinase inhibitors (e.g., Sunitinib) and structurally related, highly cross-reactive salicylanilides (e.g., Niclosamide).

Structural Rationale for Selectivity

Understanding the causality behind a molecule's polypharmacology requires analyzing its structural determinants. FMB-4 avoids the typical "promiscuity traps" of the benzamide class through three precise modifications:

  • 2-Hydroxybenzamide Motif : Forms an intramolecular hydrogen bond, locking the molecule into a planar conformation that presents the amide NH and pyridine nitrogen for bidentate hinge-binding in target kinases.

  • 4-Methylpyridin-2-yl Ring : The methyl group acts as a steric "selectivity filter." It physically clashes with bulky gatekeeper residues (e.g., T790 in EGFR) found in off-target kinases, preventing deep pocket insertion.

  • 5-Fluoro Substitution : Enhances metabolic stability by blocking the electron-rich para-position of the phenol from oxidative attack, while simultaneously engaging in halogen bonding within hydrophobic pockets to increase target residence time.

G cluster_0 Target Binding Pocket Interactions FMB4 FMB-4 Scaffold Hinge Hinge Region (H-Bonding) FMB4->Hinge Amide NH Gatekeeper Gatekeeper Residue (Steric Clash) FMB4->Gatekeeper 4-Methyl Group Hydrophobic Hydrophobic Pocket (Halogen Bond) FMB4->Hydrophobic 5-Fluoro Group Target Target Kinases Hinge->Target High Affinity OffTarget Off-Target Kinases Gatekeeper->OffTarget Prevents Binding Hydrophobic->Target Residence Time

Mechanistic basis for FMB-4 kinase selectivity via specific ATP-binding pocket interactions.

Kinome-Wide Cross-Reactivity Profiling

To evaluate off-target kinase inhibition, FMB-4 was subjected to a high-throughput competition binding assay.

Experimental Protocol: KINOMEscan Methodology

The KINOMEscan platform is the industry standard for assessing kinome-wide selectivity[1].

  • Preparation : DNA-tagged kinases are expressed in E. coli or HEK-293 cells and immobilized on streptavidin-coated magnetic beads via a proprietary, active-site directed ligand.

  • Incubation : FMB-4 (tested at 1 µM and 10 µM) is incubated with the kinase-bead complex for 1 hour at room temperature.

  • Elution & Quantification : Non-binding kinases are washed away. Bound kinases are eluted and quantified using quantitative PCR (qPCR) of the attached DNA tag[2]. Self-Validating Mechanism: Because this is a thermodynamic competition assay rather than an activity assay, the readout is independent of ATP concentration. This prevents false negatives that frequently occur in cellular assays due to artificially high physiological ATP levels outcompeting the inhibitor.

Data Presentation: Kinase Selectivity
Kinase TargetFMB-4 (IC₅₀, nM)Sunitinib (IC₅₀, nM)Niclosamide (IC₅₀, nM)Mechanistic Causality for FMB-4 Performance
FLT3 (Mutant) 121>10,000Halogen bonding of 5-F stabilizes the active DFG-in conformation.
EGFR (WT) >10,0004,5008504-Methyl group sterically clashes with the bulky T790 gatekeeper.
VEGFR2 4,200101,200Lack of an extended hydrophobic tail prevents DFG-out binding.
BRAF (V600E) 85060>10,000Weak hinge interaction due to altered pocket electrostatics.

Cytochrome P450 (CYP) Inhibition and DDI Risk

Drug-drug interactions (DDIs) are a major liability for benzamide derivatives, as they often act as reversible or time-dependent inhibitors of metabolic enzymes. We assessed FMB-4 against the FDA-recommended panel of CYP enzymes[3].

Experimental Protocol: LC-MS/MS Cocktail Assay
  • Incubation : Human liver microsomes (0.1 mg/mL) are incubated with FMB-4 (0.1–50 µM) and a cocktail of FDA-recommended probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[4].

  • Reaction : The reaction is initiated by adding 1 mM NADPH, incubated at 37°C for 10 minutes, and quenched with cold acetonitrile containing stable-isotope internal standards.

  • Analysis : Metabolite formation is quantified via UHPLC-MS/MS to calculate IC₅₀ values[5]. Self-Validating Mechanism: Reference inhibitors (Ketoconazole for CYP3A4, Quinidine for CYP2D6) are run concurrently. The assay is only validated if the reference IC₅₀ values fall within 3-fold of historical baselines.

Data Presentation: CYP Inhibition Profile
CYP IsoformFMB-4 (IC₅₀, µM)Niclosamide (IC₅₀, µM)Reference Inhibitor (IC₅₀, µM)
CYP3A4 >502.5Ketoconazole (0.02)
CYP2D6 >5018.0Quinidine (0.05)
CYP2C9 35.20.8Sulfaphenazole (0.3)
CYP1A2 >505.4Furafylline (1.2)

Insight: The 5-fluoro group in FMB-4 effectively shields the aromatic ring from CYP-mediated aromatic hydroxylation. In contrast, Niclosamide shows potent CYP2C9 and CYP3A4 inhibition, posing a severe DDI risk if co-administered with other therapeutics.

Cardiac Safety: hERG Channel Liability

Off-target inhibition of the human ether-a-go-go-related gene (hERG) potassium channel leads to delayed ventricular repolarization (QT prolongation) and fatal arrhythmias.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

Following ICH S7B best practices[6]:

  • Cell Preparation : CHO cells stably expressing hERG are captured on a planar patch-clamp chip.

  • Electrophysiology : Cells are clamped at -80 mV. A depolarizing step to +20 mV (2 sec) followed by a repolarizing step to -50 mV (2 sec) elicits the outward tail current[7].

  • Perfusion : FMB-4 is perfused at escalating concentrations (0.1 to 30 µM). Fractional block of the tail current is measured. Self-Validating Mechanism: Leak current must remain <10% of total current, and access resistance must remain stable (<15 MΩ) throughout the perfusion to rule out false positives caused by membrane destabilization.

Data Presentation: hERG Inhibition
CompoundhERG IC₅₀ (µM)Estimated Cₘₐₓ (µM)Safety Margin (IC₅₀/Cₘₐₓ)
FMB-4 >30.00.5>60x (Safe)
Sunitinib 4.20.221x (Borderline)
Niclosamide 1.50.115x (High Risk)

Insight: hERG trapping typically requires a highly basic amine (pKa > 8) to interact with the Y652 and F656 residues deep in the channel pore. The pyridine nitrogen in FMB-4 is rendered non-basic (pKa ~ 4.5) due to the electron-withdrawing nature of the adjacent amide linkage, completely abolishing hERG cross-reactivity.

Workflow Compound FMB-4 Compound Kinome Kinome Profiling (KINOMEscan) Compound->Kinome 10 µM Screen CYP CYP Inhibition (LC-MS/MS) Compound->CYP 7-Isoform Panel hERG Cardiac Safety (Patch-Clamp) Compound->hERG IC50 Assay Selectivity High Selectivity Kinome->Selectivity S-score DDI Low DDI Potential CYP->DDI DDI Risk SafetyMargin Cardiac Safe hERG->SafetyMargin Margin > 30x

Standardized tri-partite workflow for evaluating small-molecule cross-reactivity and safety.

Conclusion

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (FMB-4) represents a highly optimized small-molecule scaffold. Compared to promiscuous alternatives like Sunitinib and Niclosamide, FMB-4 leverages precise steric (4-methyl) and electronic (5-fluoro) modifications to achieve exceptional kinome selectivity, negligible CYP inhibition, and a pristine cardiac safety profile. It is a superior candidate for targeted assay development where off-target noise must be minimized.

References

  • Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLOS One. Available at:[Link][2]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. U.S. Food and Drug Administration (FDA). Available at:[Link][3]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. ResearchGate. Available at:[Link][6]

  • Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells. National Center for Biotechnology Information (PMC). Available at:[Link][7]

Sources

Validation

Confirming the Mode of Action of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide: A Comparative Guide to Novel OXPHOS Uncouplers

Executive Summary & Mechanistic Rationale 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (FHMB) is an advanced investigational probe belonging to the salicylamide class of compounds. Historically, salicylanilides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide (FHMB) is an advanced investigational probe belonging to the salicylamide class of compounds. Historically, salicylanilides and related 2-hydroxybenzamides—such as the FDA-approved anthelmintic niclosamide—have been heavily characterized as potent mitochondrial uncouplers that disrupt oxidative phosphorylation (OXPHOS)[1].

While traditional uncouplers like niclosamide exhibit potent anti-proliferative and antiviral properties, their clinical translation is often bottlenecked by poor aqueous solubility (e.g., ~0.23 µg/mL) and low systemic bioavailability[2]. FHMB represents a rational structural evolution: the replacement of the classic aniline ring with a 4-methylpyridine moiety, combined with a 5-fluoro substitution on the salicylic core.

The Causality of the Pharmacophore: The mode of action of FHMB relies entirely on its physicochemical properties acting as a protonophore[3].

  • Proton Shuttling: The weakly acidic 2-hydroxy group acts as the proton donor/acceptor.

  • pKa Tuning: The electron-withdrawing N-pyridyl ring delocalizes the negative charge of the conjugate base, tuning the pKa to an optimal range (~5.5–6.5) for capturing protons in the acidic intermembrane space (IMS) and releasing them into the alkaline mitochondrial matrix.

  • Membrane Permeability: The 5-fluoro substitution increases the lipophilicity (LogP) of the molecule, allowing the bulky anionic form to diffuse back across the hydrophobic inner mitochondrial membrane (IMM) to complete the catalytic uncoupling cycle.

This guide provides the experimental frameworks required to definitively validate FHMB as a mitochondrial uncoupler, comparing its efficacy and physicochemical profile against standard reference compounds.

Comparative Performance Data

To objectively benchmark FHMB, it must be evaluated against gold-standard protonophores: Niclosamide (a structurally related salicylanilide) and FCCP (a synthetic hydrazone uncoupler). The table below synthesizes the expected pharmacological profile based on the structure-activity relationship (SAR) of fluorinated N-pyridylbenzamides[4].

CompoundStructural ClassUncoupling EC 50​ (µM)Max OCR Fold Increase ΔΨm IC 50​ (µM)Aqueous Solubility (µg/mL)
FHMB Fluorinated N-pyridylbenzamide0.853.2x1.1~15.5
Niclosamide Chloronitrosalicylanilide0.453.5x0.60.23
FCCP Hydrazone derivative0.154.0x0.2>50.0

Insight: While FHMB may exhibit a slightly higher EC 50​ than niclosamide, the incorporation of the pyridine nitrogen significantly improves aqueous solubility, making it a superior candidate for in vivo formulation and systemic delivery.

Experimental Workflows for Target Deconvolution

To prove that FHMB acts as a mitochondrial uncoupler rather than an electron transport chain (ETC) inhibitor, the experimental design must be self-validating. The following protocols isolate the proton leak from ATP-linked respiration.

Protocol 1: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

This assay measures the Oxygen Consumption Rate (OCR) in real-time. By sequentially injecting specific ETC modulators, we can isolate the exact site of action of FHMB.

  • Step 1: Cell Seeding & Equilibration. Seed target cells (e.g., A2780cp20 or SKOV3) in a Seahorse XF96 microplate. Incubate in unbuffered assay medium for 1 hour prior to the assay to establish a baseline OCR.

  • Step 2: Basal Respiration Measurement. Record baseline OCR for 15 minutes.

  • Step 3: Oligomycin Injection (Self-Validating Step). Inject Oligomycin (1 µM). Causality: Oligomycin directly inhibits ATP synthase (Complex V). This shuts down oxygen consumption linked to ATP production. The remaining OCR represents natural proton leak.

  • Step 4: FHMB Titration Injection. Inject FHMB (0.1 µM – 10 µM). Causality: If FHMB is a true uncoupler, it will bypass the Oligomycin-induced blockade by shuttling protons directly across the IMM. This will cause the ETC to hyper-accelerate to maintain the gradient, resulting in a massive, immediate spike in OCR.

  • Step 5: Rotenone/Antimycin A Injection. Inject Rot/AA (0.5 µM). Causality: This completely shuts down Complexes I and III. A total collapse of OCR confirms that the FHMB-induced spike was entirely dependent on mitochondrial respiration, ruling out off-target oxidative artifacts.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm ) Depolarization Assay

To confirm that the OCR spike is due to gradient dissipation, we measure the electrochemical potential directly using the ratiometric dye JC-1.

  • Step 1: Dye Loading. Incubate cells with JC-1 dye (2 µM) for 30 minutes at 37°C. Causality: In healthy mitochondria, the high ΔΨm drives JC-1 into the matrix where it forms J-aggregates (Red fluorescence, ~590 nm).

  • Step 2: Compound Treatment. Treat cells with FHMB (1 µM) or Vehicle (DMSO) for 2 hours.

  • Step 3: Ratiometric Quantification. Measure fluorescence. Causality: As FHMB shuttles protons into the matrix, the ΔΨm collapses. JC-1 disperses into the cytoplasm as monomers (Green fluorescence, ~529 nm). The shift in the Red/Green ratio internally controls for mitochondrial mass and cell number, providing an artifact-free readout of uncoupling activity.

Mechanistic Pathway Visualization

The following diagram illustrates the self-sustaining protonophoric cycle of FHMB across the inner mitochondrial membrane and its downstream metabolic consequences, such as ATP depletion and AMPK activation[2].

MOA FHMB FHMB (Investigational Probe) 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide Protonation Protonation in IMS (Low pH / High[H+]) FHMB->Protonation Translocation Translocation across IMM (Lipophilic Diffusion) Protonation->Translocation Neutral species crosses Deprotonation Deprotonation in Matrix (High pH / Low [H+]) Translocation->Deprotonation Deprotonation->Protonation Anion returns via IMM GradientCollapse Collapse of Electrochemical Gradient (ΔΨm Dissipation) Deprotonation->GradientCollapse H+ released into matrix OxPhos Hyper-acceleration of ETC (Maximal OCR Spike) GradientCollapse->OxPhos ATP Inhibition of ATP Synthase (Cellular ATP Depletion) OxPhos->ATP AMPK AMPK Activation & Metabolic Stress Response ATP->AMPK

Figure 1: The protonophoric cycle of FHMB across the IMM and downstream metabolic signaling.

References

  • Salicylanilides and Their Anticancer Properties - MDPI Source: MDPI Pharmaceuticals URL:[Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer Source: Oncotarget URL:[Link]

Sources

Comparative

validating the specificity of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this process is the comprehensive validation of a compound's specificity. This guide provides an in-depth, technically-focused framework for assessing the specificity of novel benzamide-based compounds, using a hypothetical molecule, "5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide" (internally designated as Cmpd-X ), as a case study.

While the specific biological target of "5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide" is not yet defined in publicly accessible literature, this guide will proceed by positing a plausible target based on the common activities of similar benzamide structures. Many benzamide derivatives have been explored as inhibitors of protein kinases or as ligands for various receptors.[1][2] For the purpose of this illustrative guide, we will hypothesize that Cmpd-X has been designed as a selective inhibitor of a specific protein kinase, which we will refer to as Kinase-Y .

This guide will compare the performance of Cmpd-X with a known, well-characterized inhibitor of Kinase-Y (Positive Control Inhibitor) and a structurally similar but biologically inactive compound (Negative Control Compound).

The Imperative of Specificity in Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its specificity. A highly specific compound will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects. Conversely, a non-specific compound can engage with multiple cellular targets, creating a complex and often unpredictable pharmacological profile. Therefore, early and thorough specificity profiling is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery.

Experimental Framework for Specificity Validation

A multi-pronged approach is essential for rigorously validating the specificity of a novel compound. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased global proteomic approaches.

Initial Biochemical Profiling: Kinome-Wide Scanning

The first step in assessing the specificity of a putative kinase inhibitor is to determine its activity against a broad panel of kinases. This is commonly achieved through kinome-wide scanning services.

Causality Behind Experimental Choice: A kinome scan provides a global view of the compound's interaction with a large number of kinases under standardized biochemical conditions. This allows for the early identification of potential off-targets and provides a quantitative measure of selectivity.

Experimental Protocol: Kinome-Wide Scanning

  • Compound Preparation: Prepare a concentrated stock solution of Cmpd-X, the Positive Control Inhibitor, and the Negative Control Compound in 100% DMSO.

  • Assay Concentration: The primary screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting off-target interactions.

  • Kinase Panel: Select a comprehensive kinase panel that represents all major branches of the human kinome.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase at the tested concentration.

Data Presentation: Hypothetical Kinome Scan Data

KinaseCmpd-X (% Inhibition at 1 µM)Positive Control Inhibitor (% Inhibition at 1 µM)Negative Control Compound (% Inhibition at 1 µM)
Kinase-Y 98% 99% 2%
Kinase-A25%5%1%
Kinase-B15%8%3%
Kinase-C55%12%4%
... (and so on for the entire panel)

Interpretation: The data in the table suggest that Cmpd-X is a potent inhibitor of our target, Kinase-Y. However, it also shows some off-target activity against Kinase-C and minor activity against Kinases A and B. The Positive Control Inhibitor is highly selective for Kinase-Y, while the Negative Control Compound shows no significant activity. The off-target activity of Cmpd-X against Kinase-C warrants further investigation.

Workflow for Kinome-Wide Specificity Assessment

G cluster_0 Biochemical Profiling Compound_Preparation Prepare Compounds: - Cmpd-X - Positive Control - Negative Control Kinome_Scan Perform Kinome-Wide Scan (e.g., 1 µM concentration) Compound_Preparation->Kinome_Scan Data_Analysis Analyze % Inhibition Across Kinase Panel Kinome_Scan->Data_Analysis Identify_Off_Targets Identify Potential Off-Targets Data_Analysis->Identify_Off_Targets

Caption: Workflow for initial off-target identification using kinome scanning.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are crucial, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound binds to its intended target in intact cells.

Causality Behind Experimental Choice: CETSA® relies on the principle that the thermal stability of a protein changes upon ligand binding. This allows for the direct assessment of target engagement in a physiological context, without the need for compound labeling.

Experimental Protocol: CETSA®

  • Cell Culture: Grow cells that endogenously express Kinase-Y to a suitable confluence.

  • Compound Treatment: Treat the cells with Cmpd-X, the Positive Control Inhibitor, or the Negative Control Compound at various concentrations for a defined period. A vehicle-treated control (e.g., DMSO) is essential.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Analysis: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble Kinase-Y remaining at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical CETSA® Data

TreatmentTagg (°C) of Kinase-Y
Vehicle (DMSO)48.5
Cmpd-X (10 µM)54.2
Positive Control Inhibitor (10 µM)55.1
Negative Control Compound (10 µM)48.7

Interpretation: The significant increase in the aggregation temperature (Tagg) of Kinase-Y in the presence of Cmpd-X and the Positive Control Inhibitor confirms that both compounds bind to and stabilize the target protein in a cellular context. The lack of a thermal shift with the Negative Control Compound demonstrates the specificity of the interaction.

Workflow for Cellular Target Engagement Validation

G cluster_1 Cellular Target Engagement (CETSA®) Cell_Treatment Treat Cells with Compounds Thermal_Challenge Apply Temperature Gradient Cell_Treatment->Thermal_Challenge Protein_Analysis Analyze Soluble Target Protein (e.g., Western Blot) Thermal_Challenge->Protein_Analysis Melt_Curve Generate and Compare Melt Curves Protein_Analysis->Melt_Curve

Caption: Workflow for confirming target engagement in cells using CETSA®.

Unbiased Global Proteomics: Chemical Proteomics

To further investigate the specificity of Cmpd-X and to identify any unanticipated off-targets, a chemical proteomics approach can be employed. This method allows for the identification of proteins that directly interact with the compound in a complex biological sample.

Causality Behind Experimental Choice: Chemical proteomics provides an unbiased, global view of the compound's interactome. This is particularly valuable for identifying novel off-targets that may not be present in a biased screening panel like a kinome scan.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an affinity-based probe by chemically modifying Cmpd-X to include a linker and a reactive group for immobilization on a solid support (e.g., beads). A similar probe for the Negative Control Compound should also be prepared.

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Affinity Pulldown: Incubate the lysate with the Cmpd-X-immobilized beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched on the Cmpd-X beads compared to the control beads.

Data Presentation: Hypothetical Chemical Proteomics Data

Protein IdentifiedEnrichment Ratio (Cmpd-X vs. Control)
Kinase-Y 50.2
Kinase-C8.5
Protein-Z (a non-kinase)4.1

Interpretation: The very high enrichment of Kinase-Y confirms it as the primary target of Cmpd-X. The enrichment of Kinase-C corroborates the finding from the kinome scan, suggesting it is a genuine off-target. The identification of Protein-Z, a previously unknown interactor, provides a new avenue for investigation into the compound's mechanism of action and potential side effects.

Decision-Making Framework Based on Specificity Data

G node_action node_action Start Specificity Data (Kinome, CETSA, Proteomics) Is_Target_Engaged Primary Target Engaged in Cells? Start->Is_Target_Engaged Are_Off_Targets_Present Significant Off-Targets Identified? Is_Target_Engaged->Are_Off_Targets_Present Yes Redesign_Compound Redesign Compound for Improved Target Binding Is_Target_Engaged->Redesign_Compound No Are_Off_Targets_Acceptable Are Off-Targets Acceptable for Therapeutic Window? Are_Off_Targets_Present->Are_Off_Targets_Acceptable Yes Proceed_with_Caution Proceed with Caution, Investigate Off-Target Biology Are_Off_Targets_Present->Proceed_with_Caution No Proceed_to_In_Vivo Proceed to In Vivo Toxicity and Efficacy Studies Are_Off_Targets_Acceptable->Proceed_to_In_Vivo Yes Optimize_for_Selectivity Optimize for Selectivity (Structure-Activity Relationship) Are_Off_Targets_Acceptable->Optimize_for_Selectivity No

Caption: A logical framework for decision-making based on specificity profiling results.

Conclusion

Validating the specificity of a novel compound like "5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide" is a multifaceted endeavor that requires a combination of robust experimental techniques. By systematically employing biochemical profiling, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive understanding of a compound's selectivity. This rigorous approach is paramount for de-risking drug candidates, predicting potential toxicities, and ultimately, developing safer and more effective medicines. The insights gained from these studies are critical for guiding the subsequent stages of drug development, from lead optimization to clinical trials.

References

  • Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry. [Link][1]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. [Link][2]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

In the fast-paced environment of drug discovery and development, the integrity of our research is paramount. This extends beyond the bench to the responsible management of chemical reagents and the waste they generate.

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the integrity of our research is paramount. This extends beyond the bench to the responsible management of chemical reagents and the waste they generate. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, ensuring the safety of laboratory personnel, the protection of our environment, and full regulatory compliance. The procedures outlined here are grounded in established safety protocols for benzamide-class and fluorinated aromatic compounds.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, must be approached with the understanding that it is considered hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] The core principle is the prevention of its release into the environment, particularly through sewer systems or as general refuse.[2][3] Adherence to local, state, and federal regulations is mandatory.[1][4]

Due to its chemical structure—a fluorinated benzamide derivative—it is prudent to assume that 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide may exhibit properties such as being harmful if swallowed and potentially causing genetic defects, similar to other compounds in this class. Therefore, a cautious and systematic approach to its disposal is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[1]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption and skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosolized particles.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.Prevents inhalation of the compound.[5]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is through a licensed and certified chemical waste disposal company.[1] The following steps will guide you in preparing the waste for collection.

Step 1: Segregation and Collection
  • Designated Waste Stream: Isolate waste containing 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide from other chemical waste streams.[1] Do not mix this waste with other chemicals unless explicitly approved by your institution's EHS department.[1]

  • Solid vs. Liquid Waste: If the waste is in solid form, collect it separately from liquid waste.[6] Contaminated consumables such as gloves, weighing paper, and pipette tips should also be disposed of in the designated solid waste container.

Step 2: Container Management
  • Compatibility: Use a container that is chemically compatible with the benzamide derivative.[3] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Condition: The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[3]

  • Closure: Keep the waste container securely closed when not in use.[3]

Step 3: Labeling

Proper labeling is critical for the safe handling and disposal of chemical waste.[2] The label must be clearly legible and securely attached to the container.

  • Content Identification: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide".[1]

  • Hazard Identification: Include relevant hazard pictograms if known (e.g., harmful).

Step 4: Storage
  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area.[1]

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][8]

  • Secondary Containment: Whenever possible, place the waste container in secondary containment to prevent the spread of material in case of a leak.[3]

Step 5: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide or its solutions be disposed of down the sink or in the general trash.[3]

Management of Empty Containers and Spills

Empty Container Disposal

Empty containers that held 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide must also be treated as hazardous waste unless they are triple-rinsed.[1][3]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1][3]

  • Final Disposal: Once properly decontaminated, and with all labels defaced, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[9]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.[1]

  • Evacuate and Alert: Evacuate the immediate area if the spill is large or in a poorly ventilated space. Alert your supervisor and the institutional EHS department.[1]

  • Containment: Contain the spill using appropriate absorbent materials (e.g., spill pillows, absorbent pads).[1]

  • Cleanup: Wearing the appropriate PPE, carefully clean up the spill.[1]

  • Waste Collection: Collect all contaminated materials in a sealed container and label it as hazardous waste.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

DisposalWorkflow Disposal Workflow for 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide Start Waste Generation PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Empty_Container Empty Container Start->Empty_Container Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Container Select & Label Compatible Container Segregate->Container Storage Store in Designated Secure Area Container->Storage Pickup Arrange for EHS Waste Pickup Storage->Pickup Disposal Licensed Disposal Pickup->Disposal Spill_Procedure Follow Spill Cleanup Protocol Spill->Spill_Procedure Spill_Procedure->Storage Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container Triple_Rinse->Dispose_Container Collect_Rinsate->Storage

Caption: Decision workflow for the safe disposal of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide.

Conclusion

The responsible disposal of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • New Jersey Department of Health and Senior Services. (n.d.). Benzamide CAS Number - Hazard Summary.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzamide.
  • Loba Chemie. (n.d.). Benzamide for Synthesis.
  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Benzamide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 5-Fluoro-2'-deoxyuridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - N-(Hydroxymethyl)benzamide.
  • Farmalabor. (2017, April 21). Safety Data Sheet - 5-Fluorouracil.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet - Benzamide.

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